The antimicrobial activity of reuterin is attributed to its highly reactive aldehyde group. The primary mechanism involves:
The following diagram illustrates this mechanism of action and the bacterial stress response pathway:
This compound induces oxidative stress by modifying thiol groups, leading to growth inhibition.
This compound exhibits broad-spectrum activity, with Gram-negative bacteria often more sensitive than Gram-positive bacteria [2]. Most Lactobacillus species, especially L. reuteri, show less sensitivity [2].
| Microbial Group | Example Organisms | Minimum Inhibitory Concentration (MIC) | Key Findings |
|---|---|---|---|
| Gram-Negative Bacteria | Escherichia coli O157:H7, Citrobacter rodentium [1] | Information Missing | Demonstrated high sensitivity; efficacy increased with lactic acid [3]. |
| Gram-Positive Bacteria | Enterococcus spp., Listeria monocytogenes [2] [3] | As low as 7.5 mM for some [2] | Broadly effective; killed L. monocytogenes [3]. |
| Other Organisms | Yeasts, Fungi, Protozoa [2] | Information Missing | Confirmed broad-spectrum activity against diverse pathogens [2]. |
| Probiotics | Limosilactobacillus reuteri [2] | Higher than pathogens [2] | Shows inherent resistance, allowing selective pathogen targeting [2]. |
This compound is produced by L. reuteri via a specific metabolic pathway, and its industrial production involves a two-step bioprocess.
The workflow for its production is outlined below:
The biosynthesis pathway of this compound from glycerol in L. reuteri.
Industrial-scale production uses a two-step process to achieve high yields [2] [4]. Key parameters that influence production are summarized below:
| Parameter | Optimal Condition / Range | Impact on 3-HPA Yield |
|---|---|---|
| Process Type | Two-step process (cell growth then bioconversion) [2] [4] | Superior to single-step; simpler purification [4]. |
| Glycerol Concentration | 300 - 500 mM [2] [4] | High concentrations may inhibit enzyme activity [2]. |
| Biocatalyst (Cell) Density | OD₆₀₀ ≈ 100 (L. reuteri BR201) [4] | Excessively high density shifts product to 1,3-PDO [4]. |
| Incubation Time | 45 min - 2 hours [1] [2] | Balances high yield and prevents prolonged toxicity [2]. |
| Temperature | 30°C - 37°C [1] [4] | Strain-dependent; affects reaction rate and system stability [4]. |
| pH | pH 6 - 7.2 [2] | Impacts enzyme activity and final product yield [2]. |
| Scavenger Use | Carbohydrazide or Bisulfite [2] | Increases yield by reducing 3-HPA toxicity to producing cells [2]. |
To study this compound's mechanism and efficacy, standardized experimental protocols are essential.
This compound functions primarily as an inducer of oxidative stress through thiol group modification, offering broad-spectrum antimicrobial activity. Current research focuses on optimizing its production and stabilizing the reactive 3-HPA molecule.
Key challenges for therapeutic development include comprehensively elucidating its effects on mammalian cells, improving the stability of 3-HPA in aqueous solutions to prevent degradation into acrolein, and developing efficient large-scale production methods [2] [4].
The propanediol utilization (Pdu) gene cluster is a specialized genetic determinant that enables Limosilactobacillus reuteri (formerly Lactobacillus reuteri) to convert glycerol into This compound (3-hydroxypropionaldehyde, 3-HPA), a potent broad-spectrum antimicrobial compound with significant implications for both microbial ecology and potential therapeutic applications. This gene cluster represents a remarkable example of horizontal gene transfer in probiotic bacteria, having been acquired from gamma-Proteobacteria ancestors and subsequently adapted to enhance the competitive fitness of L. reuteri in vertebrate gastrointestinal ecosystems [1] [2]. The Pdu system not only enables glycerol metabolism but also coordinates with cobalamin (vitamin B12) biosynthesis, creating a functionally integrated metabolic module that contributes to the probiotic properties of specific L. reuteri lineages [1] [3].
The this compound molecule itself exists in aqueous solution as a dynamic multi-component system comprising 3-hydroxypropionaldehyde (3-HPA), its hydrate, its dimer, and acrolein, with the latter being identified as a primary contributor to its antimicrobial activity [4] [5]. This system exhibits remarkable broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, yeasts, and even some viruses, while L. reuteri itself maintains relatively high resistance [4] [6]. The ecological distribution of the Pdu cluster across L. reuteri lineages suggests host-specific adaptation, with conservation primarily in human and poultry isolates (Lineages II and VI) and infrequent occurrence in rodent and porcine isolates (Lineages I, III, IV, and V) [7] [3] [8]. This phylogenetic distribution pattern indicates that the Pdu cluster represents an evolutionary adaptation to specific intestinal environments and nutritional niches.
The Pdu gene cluster in L. reuteri encompasses approximately 58 genes organized in a genomic island with distinctive characteristics suggesting exogenous origin. This island exhibits a lower GC content compared to the core genome and appears inserted into a conserved genomic region, hallmarks of horizontal gene transfer events [1]. The cluster comprises two functionally integrated modules: the pdu operon responsible for glycerol/diol metabolism and the cbi-cob-hem genes encoding cobalamin biosynthesis machinery [1] [4]. This coordinated genetic organization enables L. reuteri to maintain the coenzyme B12 cofactor required for glycerol dehydratase activity, creating a self-sufficient metabolic system [2].
Gene organization within this cluster follows a conserved structure beginning with the pocR regulatory gene (lreu_1750), which encodes a transcription factor of the AraC family that coordinately regulates both glycerol utilization and vitamin B12 synthesis [2]. Downstream of pocR reside the pdu genes, including pduCDE (also known as gupCDE) encoding glycerol dehydratase, pduP encoding coenzyme-A acylating propionaldehyde dehydrogenase, pduQ encoding 1,3-propanediol oxidoreductase, pduL encoding phosphotransacylase, and pduW encoding propionate kinase [4] [9]. Flanking the pdu operon are the cbi, cob, and hem genes essential for de novo cobalamin synthesis [1] [2].
The Pdu cluster was likely acquired through horizontal gene transfer early in the evolution of L. reuteri, with phylogenetic evidence indicating origin from gamma-Proteobacteria [1] [2]. This acquisition event appears to have been followed by differential gene loss in various host-adapted lineages, resulting in the current phylogenetic distribution where the cluster is conserved primarily in human and poultry isolates but frequently absent in rodent and porcine isolates [7] [3] [8]. This distribution pattern suggests the cluster provides selective advantages in specific intestinal environments, potentially related to differences in glycerol availability, carbohydrate composition, or competitive microbial communities across host species [7] [8].
Comparative genomic analyses reveal that the Pdu cluster represents a lineage-specific trait with significant implications for host adaptation. Studies of L. reuteri isolates from chicken gastrointestinal tracts showed that 23 out of 25 strains harbored the complete pdu-cob-cbi-hem genes and produced 3-HPA at concentrations ranging from 156 mM ± 11 to 330 mM ± 14 from 600 mM glycerol under experimental conditions [3]. The retention of this metabolically costly cluster in specific lineages suggests it confers substantial fitness benefits in appropriate ecological contexts, likely through both enhanced energy generation and antimicrobial activity against competitors [7] [8].
The central regulator of the Pdu cluster is the PocR protein (encoded by lreu_1750), a transcription factor belonging to the AraC family that coordinately controls the expression of both glycerol utilization and vitamin B12 biosynthesis genes [2]. Although initial bioinformatic annotations raised questions about this functional assignment due to limited sequence identity (19.1%) with PocR proteins from enteric bacteria and an extended C-terminal region (approximately 60 additional amino acids), experimental validation has confirmed its regulatory role [2]. Functional characterization through both overexpression and inactivation of pocR in L. reuteri demonstrated its essential function in activating the Pdu pathway.
Key experimental evidence includes:
Transcriptome analyses further revealed that PocR regulates approximately 6% of the L. reuteri genome, with nearly all affected genes showing upregulation [2]. The regulon includes the entire pdu operon and cobalamin biosynthesis genes, consistent with its role in coordinating this metabolic module.
Expression of the Pdu cluster is strongly induced by specific substrates, particularly glycerol and 1,2-propanediol, which serve as metabolic precursors and electron acceptors in the pathway [9]. This induction mechanism ensures that the metabolically costly biosynthesis of the microcompartment and enzymes occurs only when appropriate substrates are available. Additionally, the carbohydrate source present in the growth medium significantly influences this compound production levels, suggesting complex regulatory integration with central carbon metabolism [7] [8].
Recent research has revealed lineage-specific differences in the substrate regulation of the Pdu cluster between human/herbivore lineage II and poultry/human lineage VI strains [7] [8]. For instance, poultry/human lineage VI strain L. reuteri DSM 17938 shows greater growth enhancement through glycerol and higher this compound production on glucose and maltose compared to human lineage II strains [8]. In contrast, lineage II strains exhibit significantly elevated this compound production on raffinose and lactose, reaching levels similar to DSM 17938 [8]. These regulatory differences likely reflect adaptations to the distinct carbohydrate landscapes of their respective ecological niches (e.g., chicken foregut versus human large intestine) [7].
The conversion of glycerol to this compound and subsequent metabolites involves several specialized enzymes housed within a bacterial microcompartment:
The metabolic pathway and gene organization are visually summarized in the following diagram:
Figure 1: The Pdu metabolic pathway and genetic regulation in L. reuteri. The diagram shows the conversion of glycerol to this compound and subsequent metabolites, along with the regulatory role of PocR and cobalamin genes.
The metabolic intermediate 3-HPA sits at a branch point in the Pdu pathway, with competing enzymes (PduQ and PduP) determining the distribution of carbon flux between the reductive branch (to 1,3-PDO) and the oxidative branch (to 3-HP) [9]. The partitioning at this metabolic node depends on multiple factors including NADH/NAD+ ratios, enzyme expression levels, and growth conditions. Under high glycerol concentrations and limited glucose, 3-HPA accumulates and is excreted as this compound, whereas when glucose is abundant, 3-HPA is rapidly reduced to 1,3-PDO [7] [8].
The bacterial microcompartment housing the Pdu pathway plays a crucial role in metabolic channeling and protecting the cell from aldehyde toxicity [9]. These proteinaceous organelles are composed of multiple shell proteins (PduA, PduB, PduB', PduJ, PduK, PduM, PduN, PduT, and PduU) that selectively transport substrates, products, and cofactors while sequestering the toxic intermediate 3-HPA [9]. Studies demonstrate that this microcompartment imposes substrate size restrictions, as evidenced by the inability of L. reuteri whole cells containing a mutated GDH with extended substrate range (PduC-S302A/Q337A) to transform longer-chain diols (C4-C6), while recombinant E. coli lacking the microcompartment could convert these substrates [9].
This compound functions as a broad-spectrum antimicrobial system that inhibits Gram-positive and Gram-negative bacteria, fungi, yeasts, and other microorganisms [4] [6]. The antimicrobial mechanism involves multiple complementary actions:
A systematic analysis of the E. coli Keio single-gene knockout library identified 159 sensitive mutants and 117 resistant mutants, revealing that deletions in pathways related to aromatic amino acid synthesis, sulfur metabolism, and glutathione metabolism significantly increase susceptibility to this compound [6]. This comprehensive genetic screen confirms the central role of redox balance maintenance in bacterial defense against this compound, with glutathione playing a particularly crucial protective function.
Beyond its antimicrobial functions, the Pdu cluster enhances growth kinetics through energy conservation mechanisms. By utilizing glycerol as an electron acceptor, L. reuteri regenerates NAD+ from NADH through the reduction of 3-HPA to 1,3-PDO, enabling additional ATP production via substrate-level phosphorylation [7] [8]. This metabolic coupling allows for enhanced biomass yield and growth rates when glycerol is available alongside fermentable carbohydrates.
The growth enhancement effect exhibits lineage-specific patterns and depends on the carbohydrate source. Poultry/human lineage VI strains generally show more pronounced growth enhancement from glycerol on glucose and maltose, while human lineage II strains display greater enhancement on raffinose and lactose [8]. This substrate-specific growth response likely reflects evolutionary adaptation to the carbohydrate profiles of their respective host intestinal environments, with lineage VI optimized for the simpler carbohydrate landscape of the poultry foregut and lineage II adapted to the complex carbohydrate environment of the human colon [7] [8].
Table 1: Growth Enhancement and this compound Production Across L. reuteri Lineages
| Phylogenetic Lineage | Host Origin | Pdu Cluster Conservation | Growth Enhancement with Glycerol | This compound Production Capacity |
|---|---|---|---|---|
| Lineage I | Rodent | Infrequent | Low | Low/Absent |
| Lineage II | Human/Herbivore | Conserved | Moderate (high on raffinose/lactose) | High (on raffinose/lactose) |
| Lineage III | Rodent | Infrequent | Low | Low/Absent |
| Lineage IV | Porcine | Variable | Variable | Variable |
| Lineage V | Porcine | Infrequent | Low | Low/Absent |
| Lineage VI | Poultry/Human | Conserved | High (on glucose/maltose) | High (on glucose/maltose) |
The biological production of this compound typically employs a two-step process for enhanced yield [4] [5]:
Optimal production conditions vary by strain but generally include:
This compound (3-HPA) quantification can be performed using several methods:
Table 2: Key Enzymes in the Pdu Pathway and Their Characteristics
| Enzyme | Gene | EC Number | Cofactor Requirement | Main Function | Specific Activity |
|---|---|---|---|---|---|
| Glycerol dehydratase | pduCDE | EC 4.2.1.30 | Adenosylcobalamin (B12) | Glycerol → 3-HPA | Highest for C2-C4 polyols |
| 1,3-propanediol oxidoreductase | pduQ | EC 1.1.1.202 | NADH | 3-HPA → 1,3-PDO | Lower than PduP |
| Propionaldehyde dehydrogenase | pduP | EC 1.2.1.87 | NAD+, CoA | 3-HPA → 3-HP-CoA | ~10× higher than PduQ |
| Phosphotransacylase | pduL | EC 2.3.1.--- | None | 3-HP-CoA → 3-HP-P | Not characterized |
| Propionate kinase | pduW | EC 2.7.2.--- | ATP/ADP | 3-HP-P → 3-HP | Not characterized |
The functional characterization of the Pdu cluster employs various molecular genetic techniques:
For transcriptional analysis, RNA sequencing and qRT-PCR have been employed to define the PocR regulon and identify differentially expressed genes under inducing conditions (glycerol, 1,2-propanediol) [2]. These analyses revealed that PocR overexpression upregulates approximately 120 genes (6% of the genome), with enrichment in functional categories related to coenzymes, secondary metabolites, and energy production [2].
Standard protocols for evaluating this compound antimicrobial activity include:
The Pdu gene cluster represents a sophisticated metabolic adaptation that enhances the ecological fitness and probiotic functionality of specific L. reuteri lineages through simultaneous production of antimicrobial this compound and growth enhancement via energy conservation. The integrated genetic architecture, combining glycerol transformation capacity with essential cobalamin biosynthesis, creates a self-sufficient system that provides competitive advantages in specific intestinal environments.
Future research directions should address several unresolved questions:
Core Enzymatic Mechanism and Structure
Glycerol dehydratase (GDHt; EC 4.2.1.30) is a coenzyme B12 (adenosylcobalamin)-dependent enzyme that catalyzes the rate-limiting step in reuterin production: the dehydration of glycerol to form 3-hydroxypropionaldehyde (3-HPA) [1] [2]. This is the first and defining metabolite in the this compound system [3].
The enzyme from Limosilactobacillus reuteri and Klebsiella pneumoniae typically exists as a dimer of αβγ-heterotrimers, (αβγ)2 [1] [4]. The catalytic site is located in a triosephosphate isomerase (TIM) barrel structure within the α-subunit, which houses the substrate and an essential potassium ion (K⁺) cofactor [1]. The K⁺ ion plays a critical role by becoming heptacoordinated upon substrate binding, facilitating the migration of the hydroxyl group during catalysis [1].
The radical-based catalytic mechanism begins with substrate binding, which induces a conformational change leading to homolytic cleavage of the Co-C bond in coenzyme B12, generating a 5'-deoxyadenosyl radical [1]. This radical then initiates a series of steps: hydrogen abstraction from the substrate, migration of the OH group, water elimination to form the aldehyde, and final hydrogen back-donation to regenerate the adenosyl radical and release the 3-HPA product [1].
Genetic Regulation and the Genomic Island
The biosynthesis of this compound in L. reuteri is governed by a specialized genomic island containing the pdu-cbi-cob-hem gene cluster [2]. This cluster includes:
pdu operon: Encodes proteins for glycerol utilization and 3-HPA metabolism. Key genes include pduCDE (also known as gupCDE), which encode the three subunits of GDHt [2].cbi, cob, and hem genes: Responsible for the biosynthesis of the essential cofactor, vitamin B12 (cobalamin) [2].pocR gene: Encodes a regulatory protein that coordinates the expression of both the glycerol utilization and B12 biosynthesis pathways [2].The diagram below illustrates the core metabolic pathway from glycerol to the components of the this compound system.
The core pathway of this compound biosynthesis and its related metabolites.
Production Systems and Critical Parameters
This compound can be produced via in situ fermentation in a food matrix or through a more controlled two-step process using resting cells [2] [5]. The two-step process involves first growing L. reuteri cells in a rich medium like MRS, then harvesting, washing, and incubating them in a glycerol-water solution to maximize 3-HPA yield [5].
Multiple factors significantly impact the final this compound yield. The table below summarizes key findings from various optimization studies.
Table 1: Key parameters for optimizing this compound (3-HPA) production.
| Parameter | Optimal Range / Condition | Impact & Notes | Source |
|---|---|---|---|
| Glycerol Concentration | 100 - 350 mM | High concentrations (>300-400 mM) can inhibit GDHt activity and reduce yield. A balance is critical. | [6] [2] [5] |
| Biomass Concentration | ~10¹⁰ CFU/mL (or 20-25 g/L DCW) | Higher cell density generally increases production rate and final titer. | [5] |
| Temperature | 25°C - 37°C | Strain-dependent. Some show high yields at 25°C, others at 30-37°C. | [5] [7] |
| pH | 6.0 - 6.8 | Optimal for GDHt enzyme activity. | [5] |
| Incubation Time | 1 - 3 hours | The reaction can be rapid. Prolonged incubation may lead to further conversion of 3-HPA. | [5] |
| Glucose Presence | Low or None | Glucose can consume NAD+ needed for 3-HPA reduction, diverting flux away from this compound accumulation. | [5] |
| Oxygen | Anaerobic | GDHt is active under anaerobic conditions, which are required for the reaction. | [5] |
One study ranked the influence of single factors on this compound production as follows: Glycerol concentration > pH > Conversion time > Biomass concentration > Temperature > Culture age [5].
Challenges and Engineering Strategies
A major challenge in production is the suicidal inactivation of GDHt, where the coenzyme B12 undergoes modification during catalysis, rendering the enzyme inactive [3] [1]. Reactivation is possible in the presence of ATP, Mg²⁺, reactivation factors (GdrA and GdrB), and fresh coenzyme B12 [3] [1].
Engineering efforts focus on improving GDHt's stability and tolerance. For example, a novel GDHt from K. pneumoniae 2e (2eGDHt) showed high tolerance to impurities found in crude glycerol, such as methanol, salts, and fatty acids [4]. Structural and mutational analysis suggested that a unique valine residue (Val744) increases protein flexibility, contributing to this robustness [4].
The this compound system, primarily 3-HPA, exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and yeasts [8] [2]. Its mechanism is complex and multifaceted, likely involving the disruption of multiple cellular targets.
A systematic genome-wide screen of the E. coli Keio knockout library identified 159 mutants with increased sensitivity and 117 with increased resistance to this compound [8]. This revealed that the antibacterial activity is linked to:
omrA, aaeR) increased biofilm formation, which acted as a barrier and reduced this compound uptake, contributing to resistance [8].Food Biopreservation
A prominent application is in dairy products. For instance, cheese manufactured with L. reuteri and 100-200 mM glycerol showed successful in situ this compound production, which improved bioprotection without negative sensory effects when glycerol concentration was controlled [6].
Modulating Gut Microbiota
In a study modeling the chicken cecal microbiota, the combination of glycerol and a this compound-producing L. reuteri strain resulted in a reproducible increase in butyrate production and a strong inhibitory effect against Enterobacteriaceae [9]. This suggests a synergistic application of glycerol and this compound-producing probiotics to promote gut health.
Key Experimental Assays
Table 2: Common methodologies for analyzing this compound and GDHt activity.
| Target | Method | Key Details | Source |
|---|---|---|---|
| This compound (3-HPA) Quantification | Colorimetric Assay | Based on dehydration of 3-HPA to acrolein and reaction with Tryptophan. Measured at OD560-600 nm. | [6] [10] |
| This compound (3-HPA) Quantification | High-Performance Liquid Chromatography (HPLC) | Direct detection and quantification. More specific than colorimetric methods. | [6] |
| GDHt Enzyme Activity | MBTH Enzyme Assay | Measures 3-HPA production. Reaction mix includes glycerol, vitamin B12, potassium phosphate buffer, and enzyme. Reaction stopped with citrate, then 3-methyl-2-benzothiazolinone hydrazone (MBTH) added. Measured at OD305 nm. One unit (U) of enzyme activity is defined as the amount converting 1 μM of substrate per minute. | [3] [10] |
The this compound system represents a highly effective, natural antimicrobial complex with vast potential in food preservation and health. The core enzyme, glycerol dehydratase, has been extensively characterized, and optimized production protocols using resting cells are established. The primary challenges for industrial application remain the suicidal inactivation of GDHt and the potential toxicity of high this compound concentrations.
Future research will likely focus on the protein engineering of GDHt for enhanced stability and activity, the development of robust microbial cell factories for high-yield production, and further in vivo studies to validate its efficacy and safety as a therapeutic agent in both animals and humans.
Reuterin is biosynthesized by L. reuteri through the anaerobic metabolism of glycerol. This process is governed by a specific genomic island containing the pdu-cbi-cob-hem gene cluster [1]. The key enzyme is a coenzyme B12-dependent glycerol dehydratase, encoded by the pduCDE (gupCDE) genes, which converts glycerol into 3-HPA [1] [2]. Once produced, 3-HPA is excreted from the cell and enters a dynamic equilibrium in aqueous solution, forming the multi-component this compound system [1].
The following diagram illustrates the complete metabolic pathway of glycerol in L. reuteri, from its uptake to the formation of this compound and its downstream metabolites:
Figure: The complete biosynthetic pathway of this compound in L. reuteri, showing intracellular production and extracellular equilibrium.
Inside the cell, 3-HPA can be further metabolized. The enzyme 1,3-propanediol oxidoreductase reduces it to 1,3-propanediol (1,3-PDO), a reaction that helps regenerate NAD+ and supports growth [1] [3]. Alternatively, 3-HPA can be converted to 3-hydroxypropionic acid (3-HP) through a multi-step enzymatic process [1].
The most common method for producing this compound is a two-step bioprocess using L. reuteri [1] [3].
Key factors influencing yield include glycerol concentration, cell density, incubation time, and temperature, with optimal conditions often being strain-specific [1]. Yields can exceed 300 mM 3-HPA under optimized conditions [3]. A major challenge is the toxicity of 3-HPA to the producing cells, which can be mitigated by using additives like bisulfite to form a non-toxic complex [1].
Accurately quantifying 3-HPA is challenging due to the lack of commercial standards and the dynamic nature of the system. Several methods are used:
The this compound system exerts broad-spectrum antimicrobial activity primarily by inducing oxidative stress in target cells [6]. The active components, particularly 3-HPA and acrolein, are highly electrophilic and readily react with thiol groups [1] [6].
Recent research indicates that acrolein, formed from the spontaneous dehydration of 3-HPA, is a highly reactive and likely a primary contributor to the antimicrobial activity and other biological effects, such as the transformation of heterocyclic amines (HCAs) [2].
The properties of the this compound system make it a promising candidate for various applications.
| Application Area | Potential Use | Key Findings / Rationale |
|---|---|---|
| Food Safety | Natural food preservative [1] | Broad-spectrum activity against pathogens like E. coli and Listeria; effective in various food matrices like meat and dairy [7]. |
| Gut Health | Regulating intestinal microbiota [4] | Can inhibit pathogens while some beneficial bacteria are less sensitive; modulates microbial community and increases branched-chain SCFAs [1] [4]. |
| Therapeutics | Anti-cancer and anti-infective agent [1] [8] | Exhibits anti-cancer and anti-infection activities in preclinical studies; potential for conjugating dietary toxicants like heterocyclic amines [1] [2]. |
Despite its promise, several challenges must be addressed for successful commercial and therapeutic application [1]:
Limosilactobacillus reuteri (formerly Lactobacillus reuteri) is a Gram-positive lactic acid bacterium that has co-evolved with mammalian hosts for millennia, naturally inhabiting the gastrointestinal tract, breast milk, and various food products. This bacterium represents one of the most extensively studied probiotic species, with mounting scientific evidence supporting its diverse health benefits across multiple physiological systems. The historical roots of probiotic research can be traced to Nobel Laureate Élie Metchnikoff, who first linked lactic acid bacteria consumption to longevity observed in Bulgarian villagers, laying the foundation for today's multibillion-dollar probiotic industry [1]. L. reuteri has gained significant attention in research and pharmaceutical development due to its robust survival through the gastrointestinal tract, temporary colonization capacity, and production of bioactive compounds with systemic effects, most notably the broad-spectrum antimicrobial substance reuterin [2].
The taxonomic reclassification of L. reuteri in 2020 to the genus Limosilactobacillus reflected advancements in phylogenetic understanding, though its functional characteristics remain the subject of intensive investigation [3]. Each animal host appears to harbor specific strains of L. reuteri, suggesting a long evolutionary history of adaptation and specialisation [3]. Of particular interest to drug development professionals is the bacterium's contextual impact on immunity, with demonstrated effects on autoimmune conditions, cancer, and infectious diseases [1]. This technical guide provides an in-depth analysis of L. reuteri with emphasis on this compound production, including quantitative data summaries, experimental methodologies, and molecular mechanisms relevant to researchers developing microbial-based therapeutics.
L. reuteri is a functionally diverse species with strain-specific properties that influence its probiotic applications. Different strains exhibit variations in their genomic architecture, metabolic capabilities, and host interactions. For instance, comparative analysis of two well-studied human-derived strains - L. reuteri ATCC PTA 6475 (clade II) and L. reuteri DSM 17938 (clade VI) - reveals distinct functional profiles: strain 6475 produces immunomodulatory histamine and demonstrates efficacy in wound healing and social behavior restoration, while strain 17938 liberates adenosine from AMP with implications for autoimmune disorders [4]. This strain-specific functionality is a critical consideration for therapeutic development.
The bacterium's natural prevalence in human breast milk and infant gastrointestinal tracts underscores its early-life ecological importance [2]. However, modern lifestyle factors including low-fiber diets, increased sanitation, and antibiotic use have contributed to the depletion of L. reuteri in contemporary human populations [2]. This depletion has stimulated interest in probiotic supplementation to restore this evolutionary companion, with research confirming that orally administered L. reuteri can temporarily colonize the entire gastrointestinal tract, including the stomach, duodenum, and ileum [2]. The ability to survive gastric transit and establish temporary residency in key gastrointestinal regions makes L. reuteri particularly attractive for drug delivery and localized therapeutic applications.
This compound (3-hydroxypropionaldehyde, 3-HPA) is a low-molecular-weight, broad-spectrum antimicrobial compound produced by L. reuteri through the anaerobic fermentation of glycerol. This multi-component system exists in a dynamic equilibrium between its monomeric form (3-HPA), hydrate (3-HPA hydrate), and dimeric form, with the relative abundance of each component dependent on concentration [3]. At biologically relevant concentrations, the hydrate form predominates, followed by the aldehyde form [3]. The genetic determinants for this compound biosynthesis are encoded within a genomic island containing the glycerol/diol dehydratase PduCDE operon (EC 4.2.1.30), which catalyzes the conversion of glycerol to this compound [5].
Table 1: Biochemical Properties of this compound
| Property | Description | Research Findings |
|---|---|---|
| Chemical Nature | Multi-component system in dynamic equilibrium | Consists of 3-hydroxypropionaldehyde, its hydrate, and its dimer [3] |
| Biosynthesis Pathway | Glycerol/diol dehydratase (PduCDE operon) | Converts glycerol to 3-HPA under anaerobic conditions [5] |
| Production Optimization | Enhanced by pathogen-derived cholestenone | Recent research identifies boosting effect on this compound production [6] |
| Primary Antimicrobial Mechanism | Broad-spectrum activity via oxidative stress | Induces oxidative stress in target cells [5] |
| Spectrum of Activity | Gram-negative/positive bacteria, yeasts, fungi | Effective against Enterobacteriaceae, Salmonella, E. coli [5] [3] |
| Selective Toxicity | Differential effect on gut microbes | 4-5 times more lethal to pathogens than commensal bacteria [3] |
The antimicrobial activity of this compound derives primarily from its ability to induce oxidative stress in target cells through interaction with thiol groups, leading to glutathione depletion and disruption of cellular redox homeostasis [3]. This mechanism exhibits selective toxicity, with approximately four to five times the concentration of this compound required to kill commensal gut bacteria compared to pathogenic species [3]. This selective inhibition provides L. reuteri with a competitive advantage in the gut ecosystem while minimally disrupting beneficial microbiota. Recent research has revealed that this compound production can be enhanced by pathogen-derived cholestenone, suggesting a fascinating ecological strategy where L. reuteri "harnesses enemy resources" to boost its antimicrobial capacity [6].
L. reuteri demonstrates significant antimicrobial effects against various pathogens, with this compound production being a primary mechanism of action. In poultry research, the combination of L. reuteri PTA5_F13 (10⁷ CFU/mL) with glycerol (100 mM) resulted in quantitative inhibition of Enterobacteriaceae across all tested microbiota models, including those with initially high concentrations of these potentially pathogenic bacteria [5]. This synergistic approach also led to a reproducible increase in butyrate production (18-25% elevation), a beneficial short-chain fatty acid with known gut health benefits [5]. The presence of 1,3-PDO in effluent samples confirmed the active conversion of glycerol via the this compound pathway in these experimental models [5].
Table 2: Documented Antimicrobial Effects of L. reuteri and this compound
| Pathogen/Target | Experimental Model | Quantitative Results | Citation |
|---|---|---|---|
| Enterobacteriaceae | Chicken cecal PolyFermS model | Quantitative inhibition with L. reuteri PTA5_F13 + 100mM glycerol [5] | [5] |
| E. coli HMLN-1 | Caco-2:HT29-MTX co-culture | Significant reduction in adhesion (p<0.0001), invasion (p<0.0001), and translocation [7] | [7] |
| General Antimicrobial Spectrum | In vitro assays | Effective against Gram-negative/positive bacteria, yeasts, fungi, protozoa [3] | [3] |
| Salmonella typhimurium | Mouse model | 50% reduction in mortality rates [3] | [3] |
| Selective Toxicity | Comparative inhibition assays | 4-5x concentration needed for commensals vs. pathogens [3] | [3] |
In human intestinal epithelium models, L. reuteri M4-100 demonstrated significant efficacy in reducing the pathogenicity of translocating E. coli HMLN-1. Pre-inoculation with L. reuteri 60 minutes prior to pathogen exposure resulted in significantly greater reduction of invasion (p<0.0001) compared to co-inoculation, suggesting a prophylactic benefit [7]. This was corroborated by scanning and transmission electron microscopy revealing that L. reuteri prevents close contact between pathogens and host microvilli, thereby inhibiting the formation of membrane-bound vesicles that facilitate bacterial translocation [7]. These findings have important implications for preventing post-operative septicemia associated with bacterial translocation.
Beyond direct antimicrobial activity, L. reuteri exhibits sophisticated immunomodulatory capabilities with systemic implications. Research using human intestinal organoids revealed that L. reuteri secreted factors significantly impact the transcription and secretion of intestinal hormones, including vasopressin and luteinizing hormone subunit beta - hormones not previously recognized as produced in the gut epithelium [4]. This endocrine regulation occurs in both enteroendocrine cells and enterocytes, suggesting multiple pathways for gut-brain and systemic communication [4].
Table 3: Physiological and Health Benefits of L. reuteri
| Health Area | Model/Population | Key Findings | Citation |
|---|---|---|---|
| Lifespan Extension | Drosophila melanogaster | Significant increase in mean lifespan without reduced reproductive output or locomotor activity [8] | [8] |
| Bone Density | Post-menopausal women | Protection against bone loss through gut microbiome modulation [3] | [3] |
| Infant Health | Human clinical trials | Reduction in colic symptoms, decreased crying time [3] | [3] |
| Intestinal Infections | Pediatric populations | Significant reduction in diarrhea duration and incidence [3] | [3] |
| Helicobacter pylori | Human clinical trials | Suppression of infection, reduction of gastrointestinal symptoms [3] | [3] |
| General Wellness | Adult human study | 50% reduction in sick leave utilization [3] | [3] |
The anti-aging potential of L. reuteri has been demonstrated in Drosophila melanogaster models, where supplementation significantly extended mean lifespan without reducing reproductive output, food intake, or locomotor activity [8]. This longevity effect was mediated through reduction of insulin/IGF-1 signaling (IIS) pathway activity and was associated with this compound production [8]. Similarly, research in post-menopausal women suggests potential protection against osteoporosis through gut microbiome modulation [3]. These diverse physiological effects highlight the multi-system impact of L. reuteri supplementation and its potential applications across various therapeutic areas.
Glycerol Conversion Assay for this compound Production To evaluate this compound production capacity in L. reuteri strains, researchers can employ a standardized glycerol conversion assay. The protocol begins with anaerobic cultivation of L. reuteri in MRS broth for 24 hours at 37°C. Bacterial cells are then harvested by centrifugation (3,500 rpm for 5 minutes) and resuspended in phosphate-buffered saline (PBS, pH 7.4) to an optical density of OD₆₀₀ₙₘ = 1.0 (approximately 10⁹ CFU/mL) [7]. The bacterial suspension is supplemented with sterile glycerol at final concentrations ranging from 50-100 mM and incubated anaerobically at 37°C for 2-4 hours [5]. Following incubation, the supernatant containing this compound is collected via centrifugation and filter-sterilized (0.22 μm PVDF membrane) for subsequent analysis.
Quantification of this compound can be performed indirectly through high-performance liquid chromatography (HPLC) analysis of 1,3-propanediol (1,3-PDO), a reduced derivative of this compound, or directly using colorimetric methods targeting 3-hydroxypropionaldehyde [5]. For HPLC analysis, effluent samples from stabilized reactors are typically analyzed using an Aminex HPX-87H column with appropriate standards. The accumulation of 1,3-PDO confirms active conversion of glycerol via the this compound pathway [5]. This protocol allows researchers to quantify this compound production capacity across different L. reuteri strains and under various environmental conditions.
Antimicrobial Activity Assessment The antimicrobial efficacy of this compound can be evaluated using both broth microdilution and agar diffusion methods against target pathogens. For broth microdilution, prepare two-fold serial dilutions of the this compound-containing supernatant in sterile 96-well plates. Inoculate each well with approximately 10⁵ CFU of the target pathogen (e.g., E. coli, Salmonella spp., Campylobacter jejuni) and incubate at 37°C for 18-24 hours. The minimum inhibitory concentration (MIC) is defined as the lowest this compound concentration that completely inhibits visible growth [5].
For more complex ecological assessments, the PolyFermS model provides a sophisticated continuous fermentation system that mimics the chicken cecal or human colonic microbiota [5]. This model utilizes immobilized microbiota from donor animals in an initial reactor (IR) that continuously inoculates second-stage treatment reactors (TRs). Test conditions such as glycerol supplementation (50-100 mM) with or without daily L. reuteri supplementation (10⁷ CFU/mL) can be applied to TRs [5]. Microbial community analysis is performed via 16S rRNA metabarcoding and qPCR, while metabolite profiles (SCFAs, BCFAs, glycerol, this compound products) are analyzed by HPLC [5]. This system enables researchers to study this compound effects within a complex microbial community, providing more physiologically relevant data than monoculture assays.
Intestinal Epithelium Co-culture Model To investigate L. reuteri mechanisms against translocating pathogens, a co-culture model of human intestinal epithelial cells can be established using Caco-2 (ATCC HTB 37) and HT29-MTX (ATCC HTB 38) cells at a 9:1 ratio [7]. This combination creates a monolayer that expresses tight junctions and microvilli brush borders (Caco-2) while producing mucin (HT29-MTX), better representing the intestinal epithelium than monocultures. Cells are grown in Eagles Minimum Essential Media (EMEM) supplemented with 20% FBS for Caco-2 and 15% FBS for HT29-MTX, with penicillin-streptomycin during expansion [7]. For experiments, cells are seeded on Transwell inserts and used at >80% confluence, with antibiotics removed before bacterial inoculation.
Adhesion, Invasion, and Translocation Assays For adhesion assessment, L. reuteri (10⁷ CFU/mL) and the target pathogen (e.g., E. coli HMLN-1 at 10⁷ CFU/mL) are simultaneously added to the co-culture (co-inoculation) or L. reuteri is added first followed by the pathogen after 90 minutes (pre-inoculation) [7]. After 90 minutes incubation at 37°C in 5% CO₂, monolayers are washed with PBS, fixed with ethanol, and Gram-stained for microscopy. Adhesion is quantified by counting bacteria attached to 25 randomly selected cells [7].
For invasion assays, a similar inoculation approach is used, but after incubation, extracellular bacteria are killed by gentamicin treatment (100 μg/mL for 90 minutes) [7]. Cells are then lysed with Triton X-100, and intracellular bacteria are quantified by plating serial dilutions. Translocation assays measure bacterial movement across the epithelial monolayer by collecting samples from the basolateral compartment over time [7]. These methodologies allow researchers to systematically evaluate L. reuteri's ability to competitively exclude pathogens and enhance intestinal barrier function.
Host Response Analysis Differential gene expression in response to L. reuteri and pathogens can be analyzed via RNA sequencing. After exposure, total RNA is extracted from intestinal epithelial cells using appropriate kits, followed by cDNA library preparation and sequencing [7]. Bioinformatic analysis identifies significantly regulated genes and pathways, providing insights into molecular mechanisms of host response. Additionally, organoid models can be employed to study enteroendocrine effects. Human intestinal organoids treated with L. reuteri conditioned media (prepared by growing bacteria to OD₆₀₀ₙₘ 0.5-0.6 in LDM4 media, followed by centrifugation, filter sterilization, and lyophilization) enable investigation of hormone secretion responses [4]. These advanced models facilitate mechanistic studies of L. reuteri's impact on host physiology.
The molecular pathway of this compound biosynthesis begins with glycerol uptake by L. reuteri, followed by conversion through a carefully regulated enzymatic process. The visualization below outlines the complete biosynthetic pathway and its antimicrobial mechanisms:
Figure 1: this compound biosynthetic pathway from glycerol conversion to antimicrobial mechanisms
The glycerol/diol dehydratase enzyme (PduCDE) represents the core catalytic component in this compound biosynthesis, encoded by genes located within a specialized genomic island [5]. This enzyme complex catalyzes the dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA), the primary component of the this compound system [3]. The dynamic equilibrium between 3-HPA, its hydrate, and its dimer enables broad-spectrum activity against various pathogens through induction of oxidative stress [3]. The selective toxicity of this compound - requiring 4-5 times higher concentrations to affect commensal bacteria compared to pathogens - provides L. reuteri with an ecological advantage in competitive gut environments [3]. Recent research has identified that pathogen-derived cholestenone can enhance this compound production, suggesting a sophisticated environmental sensing mechanism [6].
L. reuteri influences multiple host signaling pathways that contribute to its systemic health benefits. The visualization below illustrates key molecular interactions and their physiological effects:
Figure 2: Host signaling pathways modulated by L. reuteri and resulting physiological effects
L. reuteri secreted factors significantly impact the insulin/IGF-1 signaling (IIS) pathway, a conserved longevity regulator. Research in Drosophila melanogaster demonstrates that L. reuteri supplementation reduces IIS activity, extending mean lifespan without compromising reproductive output, food intake, or locomotor activity [8]. This lifespan extension is mediated, at least partially, through this compound production [8]. Additionally, L. reuteri conditions media promote the secretion of various intestinal hormones from enteroendocrine cells and enterocytes, including serotonin, GIP, PYY, vasopressin, and luteinizing hormone subunit beta [4]. These hormonal changes represent a novel mechanism for gut-brain and systemic communication, potentially explaining L. reuteri's effects on bone density, wound healing, and social behavior [4].
The immunomodulatory properties of L. reuteri involve strain-specific mechanisms. Strain ATCC PTA 6475 produces histamine, which suppresses the inflammatory cytokine TNF, potentially contributing to its efficacy in inflammatory conditions and osteoporosis [4]. In contrast, strain DSM 17938 liberates adenosine from AMP, which may enhance CD73+CD8+T cell function in autoimmune disorders [4]. These strain-specific differences highlight the importance of precise strain selection for targeted therapeutic applications and the need for mechanistically informed clinical trial design.
Limosilactobacillus reuteri represents a multifaceted probiotic species with demonstrated benefits across gastrointestinal health, immune modulation, endocrine function, and even longevity. The production of this compound, a broad-spectrum antimicrobial compound, provides L. reuteri with a competitive advantage in complex microbial ecosystems and contributes to its protective effects against enteric pathogens. The strain-specific properties of different L. reuteri isolates underscore the importance of precise characterization for therapeutic development.
Future research should focus on elucidating the precise molecular mechanisms underlying the systemic effects of L. reuteri, particularly its impact on gut-brain signaling and bone metabolism. Clinical translation would benefit from standardized protocols for this compound quantification and more sophisticated models of host-microbe interactions. Additionally, exploring the synergistic effects of L. reuteri with prebiotics, particularly glycerol, may enhance its efficacy in clinical applications. As pharmaceutical development increasingly recognizes the therapeutic potential of probiotics, L. reuteri stands as a promising candidate with a robust scientific foundation supporting its diverse health benefits.
The table below contrasts the historical and current understanding of reuterin's mechanism of action.
| Aspect | Historical View (Specific RNR Inhibition) | Current Understanding (General Oxidative Stress) |
|---|---|---|
| Primary Mechanism | Competitive inhibition of RNR's active site by the this compound dimer (structurally similar to ribose) [1]. | Induction of oxidative stress by modifying thiol groups in proteins and small molecules [2]. |
| Key Evidence | Postulated based on structural similarity and the importance of RNR in DNA synthesis [1]. | 1. Gene expression profiles in E. coli show activation of the OxyR regulon (responds to oxidative stress) [2]. 2. Mutant E. coli lacking the oxyR gene are more sensitive to this compound [2]. 3. Adding cysteine (a thiol-containing molecule) to growth media suppresses this compound's antimicrobial effect [2]. | | Cellular Target | Specific: Ribonucleotide Reductase (RNR) [1]. | Broad-spectrum: Multiple thiol-containing proteins and enzymes, potentially including RNR [2]. | | Implication | Narrow, targeted antimicrobial action. | Explains the broad-spectrum activity against bacteria, fungi, and viruses [2]. |
This diagram illustrates the established mechanism where this compound causes oxidative stress by depleting cellular thiols, leading to multi-target inhibition.
The shift in understanding this compound's mechanism is supported by key experimental approaches.
This compound's broad-spectrum activity is quantified by its Minimum Inhibitory Concentration (MIC) against various intestinal bacteria.
| Bacterial Species | MIC (mM this compound) |
|---|---|
| Most Sensitive Species | |
| Clostridium difficile | < 1.9 [1] |
| Bacteroides vulgatus | < 1.9 [1] |
| Bacteroides thetaiotaomicron | 1.9 - 3.8 [1] |
| Bifidobacterium longum | 1.9 - 3.8 [1] |
| Indicator Strain | |
| Escherichia coli | 7.5 - 15 [1] |
| More Resistant Species | |
| Lactobacillus reuteri (Producer) | 30 - 50 [1] |
| Clostridium clostridioforme | 15 - 30 [1] |
For researchers aiming to work with this compound, here are foundational protocols and considerations.
This compound (3-hydroxypropionaldehyde, 3-HPA) is a broad-spectrum antimicrobial compound. It exists in a dynamic equilibrium between its monomeric, hydrated, and dimeric forms, with the bioactive aldehyde form being predominant at biologically relevant concentrations [1].
The gene cluster for this compound biosynthesis is a genomic island, indicating it was likely acquired through horizontal gene transfer [1]. The following diagram illustrates the core pathway of this compound production from glycerol by L. reuteri.
A key regulatory insight is that L. reuteri can leverage host-derived signals to enhance its antimicrobial activity. Recent research shows that pathogen-derived cholestenone can boost this compound production in vivo, suggesting a sophisticated host-microbe-pathogen interplay [2].
This compound exerts its broad-spectrum effects through multiple mechanisms that disrupt fundamental bacterial cellular processes. A systematic analysis of an E. coli Keio single-gene knockout library identified key cellular pathways involved in the antibacterial activity of this compound.
Table 1: Bacterial Gene Deletions Affecting Sensitivity to this compound (Based on E. coli Screening)
| Gene Category/Pathway | Effect of Deletion | Proposed Role in this compound Resistance |
|---|---|---|
Aromatic Amino Acid Synthesis (e.g., trp, tyr, phe operons) |
Increased Sensitivity | Cell wall maintenance and redox balance |
| Sulfur & Glutathione Metabolism | Increased Sensitivity | Maintenance of intracellular redox balance |
Biofilm-Related Genes (e.g., omrA, aaeR) |
Increased Resistance | Biofilm acts as a physical barrier to this compound uptake |
| Antioxidant Defense Proteins | Increased Sensitivity | Management of this compound-induced oxidative stress |
The primary mechanism involves disruption of cellular redox homeostasis. This compound induces oxidative stress by generating reactive oxygen species (ROS) and directly interacting with thiol groups in proteins and small molecules [3] [4]. This dual attack can overwhelm the bacterial antioxidant systems, particularly in mutants with compromised glutathione or sulfur metabolism, leading to cell death [4].
A standard protocol for producing and quantifying this compound in vitro is outlined below, which can be adapted for various research applications.
Colorimetric Quantification:
Table 2: Antimicrobial Activity of this compound Against Model Pathogens
| Test Organism | Culture Medium | MIC (Liquid Environment) | Key Findings |
|---|---|---|---|
| E. coli K-12 | Luria Broth (LB) | 1.15 mM | Systematic mutant screening revealed 159 sensitive and 117 resistant knockouts [4]. |
| Salmonella typhimurium LT2 | Luria Broth (LB) | Data in source | This compound completely inhibits H₂ and NH₃ production in gut models [3]. |
Broth Dilution Method:
Research has expanded into advanced applications, particularly in oncology and immunology. This compound has demonstrated antitumor properties in melanoma models by inducing "trained immunity" in tumor-associated macrophages [5]. This involves metabolic reprogramming that enhances anti-tumor immune responses. To improve delivery, researchers have successfully encapsulated this compound in Covalent Organic Frameworks (COFs), which enhanced its therapeutic efficacy and allowed for direct modulation of the tumor microenvironment [5].
Regarding safety, in vitro studies indicate that this compound is stable under gastrointestinal conditions and exhibits low toxicity. Cell viability and membrane integrity in human colorectal adenocarcinoma cells (Caco-2) remained unaltered at concentrations up to 1080 mM, and no significant hemolytic activity was observed at 270 mM [6]. This suggests a promising therapeutic window for intestinal applications.
When designing studies on this compound, keep these critical factors in mind:
The pdu-cbi-cob-hem gene cluster (pdu cluster) is not uniformly present across all L. reuteri lineages. Genomic analyses reveal its distribution is closely tied to host adaptation [1].
| Phylogenetic Lineage | Host Association | Conservation of pdu cluster? | Proposed Evolutionary Driver |
|---|---|---|---|
| Lineage II | Human/Herbivore | Yes (Conserved) | Adaptation to carbohydrate availability in human adult/large intestine [1] |
| Lineage VI | Poultry/Human | Yes (Conserved) | Adaptation to proximal gut (e.g., chicken crop) with abundant simple sugars [1] |
| Lineages I & III | Rodent | No (Infrequent) | Niche-specific loss; cluster may be burdensome without relevant substrates [1] |
| Lineage IV | Pig | Variable (Yes in some strains) | Not fully elucidated; may relate to specific dietary or gut environmental factors [1] |
The cluster's lineage-specific distribution suggests it was acquired via horizontal gene transfer early in the species' evolution and subsequently retained or lost in response to different host environments [1]. The cluster constitutes a fitness burden in the mouse gut without relevant substrates, explaining its infrequency in rodent lineages [1].
The pdu cluster confers two primary biochemical functions that enhance the ecological fitness of L. reuteri.
Key phenotypic differences in glycerol metabolism and this compound production between lineages can be characterized through specific growth and quantification assays [1].
ΔpduCDE) as negative controls [1].The table below summarizes expected experimental outcomes that highlight lineage-specific differences.
| Experimental Measure | Lineage VI (e.g., DSM 17938) | Lineage II (e.g., ATCC 6475) | pdu-Negative Strains (e.g., Rodent) |
|---|---|---|---|
| Growth Enhancement with Glycerol | Strong on glucose & maltose [1] | Moderate on glucose & maltose [1] | None [1] |
| This compound Production Level | High on glucose & maltose [1] | High on raffinose & lactose; lower on glucose/maltose [1] | None [1] |
| Substrate-Specific Regulation | Optimized for simple sugars (proximal gut) [1] | Optimized for complex carbs (large intestine) [1] | Not applicable |
Understanding the pdu cluster's evolutionary role informs the rational selection of probiotic strains and the development of advanced microbial therapies.
The diagram below summarizes the functional roles of the pdu cluster and the key experimental steps for its characterization.
The evolutionary history of the pdu cluster in L. reuteri is a compelling example of gene-level adaptation to host niches. Its dual functionality in energy metabolism and microbial competition makes it a critical factor for research aimed at harnessing the full potential of this probiotic species.
This method is useful for creating bioactive coatings or encapsulations for food or drug preservation [3].
This compound produced via this process exhibits broad-spectrum activity. The table below lists Minimum Inhibitory Concentration (MIC) values for selected pathogens.
| Microorganism | MIC of this compound | Experimental Context | References |
|---|---|---|---|
| Escherichia coli (various strains) | 0.9 - 4.0 AU/mL (or ~1.15 mM) | Liquid environment; food model systems | [7] [8] [9] |
| Listeria monocytogenes | 8.0 AU/mL | Meat decontamination trials | [9] |
| Salmonella Typhimurium | Inhibited | In-vitro gut microbiome model | [2] |
| Starter Cultures (e.g., S. thermophilus) | Higher resistance | Fermented milk product | [7] |
The following diagram illustrates the two-step production process and the antimicrobial mechanism of this compound.
This compound, known chemically as 3-hydroxypropionaldehyde (3-HPA), is a potent antimicrobial compound produced by specific strains of Limosilactobacillus reuteri during anaerobic glycerol metabolism. This multifaceted molecule exists in a dynamic equilibrium between its monomeric form (3-HPA), hydrate form (1,1,3-propanetriol), dimeric form (2-(2-hydroxyethyl)-4-hydroxy-1,3-dioxane), and the highly reactive compound acrolein [1] [2]. The broad-spectrum antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria, fungi, yeasts, and protozoa has generated significant interest in its potential applications in pharmaceutical development, food preservation, and therapeutic interventions [3] [4] [1].
The accurate quantification of this compound presents substantial analytical challenges due to its complex chemical equilibrium and lack of commercial reference standards. Researchers have developed multiple analytical approaches to address this challenge, with High-Performance Liquid Chromatography (HPLC) and colorimetric assays emerging as the most widely implemented methods. This application note provides detailed protocols for both techniques, optimized for reliability and reproducibility in research and drug development settings. Proper quantification is essential for establishing dose-response relationships in antimicrobial studies, standardizing experimental conditions, and ensuring consistent results across research laboratories working with this promising antimicrobial agent.
This compound's antimicrobial activity stems from its high chemical reactivity, particularly with thiol groups in proteins and small molecules. This reactivity disrupts essential cellular functions through multiple proposed mechanisms, including induction of oxidative stress, depletion of intracellular glutathione, and interference with ribonucleotide reductase activity, which consequently impairs DNA synthesis [5] [4]. The compound exhibits remarkable stability across a wide pH range and resistance to enzymatic degradation by proteases and lipases, enhancing its potential for practical applications [4].
Recent research has revealed that acrolein, a transformation product in the this compound system, may contribute significantly to both antimicrobial and heterocyclic amine transformation activities previously attributed primarily to 3-HPA [2]. This discovery has important implications for analytical methods, as it necessitates consideration of the entire dynamic system rather than just individual components. The broad-spectrum efficacy of this compound has been demonstrated against numerous enteric pathogens, including enterohemorrhagic Escherichia coli, Salmonella enterica, Shigella sonnei, and Vibrio cholerae, with minimum inhibitory concentrations (MICs) typically ranging from 1.9 to 50 mM depending on the target organism [3] [4].
Table 1: Minimum Inhibitory Concentrations of this compound Against Various Bacterial Species
| Bacterial Species | MIC Range (mM) | Category |
|---|---|---|
| Clostridium difficile | <1.9 | Highly sensitive |
| Bacteroides vulgatus | <1.9 | Highly sensitive |
| Bacteroides thetaiotaomicron | 1.9-3.8 | Highly sensitive |
| Bifidobacterium longum | 1.9-3.8 | Highly sensitive |
| Escherichia coli (indicator) | 7.5-15 | Sensitive |
| Listeria innocua | 7.5-15 | Moderately resistant |
| Clostridium clostridioforme | 15-30 | Resistant |
| Lactobacillus reuteri | 30-50 | Highly resistant |
The HPLC method for this compound quantification leverages the compound's inherent polarity and utilizes separation mechanisms based on hydrophilic interaction. This approach allows for direct quantification of 3-HPA without derivatization, providing accurate measurement of the primary bioactive component in the this compound system. The method is particularly valuable for precise concentration determination in antimicrobial studies and for validating other quantification approaches [3].
Equipment and Reagents:
Sample Preparation: Culture L. reuteri in MRS media for 24-48 hours under anaerobic conditions (37°C). Harvest cells by centrifugation (3,000 × g, 10 min) and wash twice with 50 mM sodium phosphate buffer (pH 7.4). Resuspend the cell pellet (~1.5 × 10¹⁰ cells/mL) in 250 mM glycerol solution and incubate anaerobically at 37°C for 2 hours [3].
Sample Processing: After incubation, pellet bacterial cells by centrifugation (3,000 × g, 15 min) and filter the supernatant through a 0.22 μm polyvinylidene difluoride (PVDF) membrane. Dilute the filtered sample 1:10 in sterile double-distilled water before HPLC analysis [3].
HPLC Parameters:
Quantification and Calibration: The concentration of this compound is determined indirectly by measuring glycerol consumption. The method is calibrated with 1 mg/mL (10.87 mM) glycerol standard. The conversion of glycerol to this compound occurs at a 1:1 molar ratio. This compound concentration is calculated by subtracting the remaining glycerol concentration from the initial glycerol concentration [3].
Table 2: HPLC Method Parameters for this compound Quantification
| Parameter | Specification | Notes |
|---|---|---|
| Column | Aminex HPX 87C 300 × 7.8 mm | Cation-exchange resin |
| Mobile Phase | 100% HPLC-grade water | Isocratic elution |
| Flow Rate | 0.6 mL/min | Constant flow |
| Column Temperature | 85°C | Enhanced separation efficiency |
| Detection | Refractive Index (50°C) | Universal detection |
| Injection Volume | 20 μL | Consistent sampling |
| Sample Dilution | 1:10 in ddH₂O | Reduces matrix effects |
| Calibration Standard | Glycerol (1 mg/mL) | Indirect quantification |
For simultaneous quantification of multiple components in the this compound system, including acrolein, 3-HPA, glycerol, and 1,3-propanediol, an ion-exclusion chromatography with pulsed amperometric detection (IC-PAD) method can be employed [2]:
The colorimetric assay for this compound quantification exploits the chemical reaction between 3-HPA and tryptophan, which produces a colored complex with maximum absorbance at 560 nm. This method offers advantages of rapid analysis, high-throughput capability, and minimal equipment requirements, making it ideal for screening multiple samples or monitoring this compound production kinetics [3].
The assay is based on the formation of a purple-colored complex when this compound reacts with acidified tryptophan under specific conditions. The intensity of the color developed is directly proportional to the this compound concentration in the sample, following the Beer-Lambert law. This method has been adapted to a 96-well plate format, enabling efficient processing of numerous samples simultaneously [3].
Reagents and Equipment:
Standard Curve Preparation: Prepare this compound standards of known concentration (previously quantified by HPLC) in sterile double-distilled water. Use a concentration range of 0-20 mM to establish the calibration curve [3].
Sample Preparation: Dilute test samples appropriately in sterile ddH₂O to fit within the standard curve range (typically 1:10 to 1:100 dilution, depending on expected this compound concentration).
Reaction Setup:
Absorbance Measurement and Calculation:
The accuracy of the colorimetric method should be regularly validated against HPLC quantification, particularly when using new reagent batches or analyzing samples from different L. reuteri strains. Studies have demonstrated high correlation between these methods when properly calibrated [3].
Critical Considerations:
The antimicrobial efficacy of quantified this compound preparations can be evaluated through standardized MIC assays against target pathogens. This protocol adapts established methods to a 96-well format for high-throughput screening [3].
Protocol:
For a qualitative assessment of this compound's antimicrobial activity, a pathogen overlay assay can be employed:
For HPLC Analysis: this compound concentration (mM) = [Initial glycerol] - [Remaining glycerol] Where glycerol concentrations are determined from HPLC calibration curves.
For Colorimetric Assay: this compound concentration (mM) = (Absorbance - y-intercept) / Slope × Dilution Factor
Table 3: Quality Control Criteria for this compound Quantification Methods
| Parameter | HPLC Method | Colorimetric Method |
|---|---|---|
| Calibration Range | 1-300 mM glycerol | 0.5-20 mM this compound |
| Limit of Detection | 1 μM glycerol | ~5 μM this compound |
| Precision (RSD) | <5% | <8% |
| Accuracy | >95% | >90% |
| Linearity (R²) | >0.998 | >0.995 |
| Sample Throughput | Low to moderate | High |
HPLC Method Challenges:
Colorimetric Assay Challenges:
The protocols described herein provide robust methods for accurate this compound quantification using both HPLC and colorimetric approaches. These methods enable researchers to standardize this compound production assessments, conduct reproducible antimicrobial testing, and advance our understanding of this promising antimicrobial compound's potential applications.
Recent research has expanded beyond this compound's antimicrobial properties to explore its immunomodulatory capabilities [6] and even anti-cancer potential through induction of pyroptosis in hepatocellular carcinoma cells [7]. These diverse applications highlight the importance of reliable quantification methods for advancing both basic research and translational applications of this compound.
The experimental workflows for both HPLC and colorimetric methods are summarized in the following diagrams:
Figure 1: HPLC Workflow for this compound Quantification
Figure 2: Colorimetric Workflow for this compound Quantification
This compound is a multi-component antimicrobial system produced by Limosilactobacillus reuteri through the anaerobic metabolism of glycerol. This dynamic system primarily consists of 3-hydroxypropionaldehyde (3-HPA), its dimer, its hydrate, acrolein, and 3-hydroxypropionic acid, which exist in equilibrium in aqueous solutions. The broad-spectrum antimicrobial activity of this compound against foodborne pathogens and spoilage microorganisms has generated significant interest in its application as a natural preservative for dairy and meat products. Unlike many chemical preservatives that face consumer resistance due to perceived health concerns, this compound is produced biologically and aligns with the growing demand for clean-label ingredients in food processing. Research indicates that Gram-negative bacteria generally exhibit greater sensitivity to this compound compared to Gram-positive bacteria, while most Lactobacillus species, particularly L. reuteri, demonstrate notable resistance, enabling their use in protective cultures. [1] [2]
The versatile functionality of this compound extends beyond conventional food preservation, exhibiting potential health-promoting effects including regulation of intestinal flora, anti-infection properties, anti-inflammatory activity, and even anti-cancer potential. However, its application as a food preservative has been primarily explored in academic settings, with industrial implementation still facing challenges related to optimization, toxicity concerns, and regulatory approval. This document provides comprehensive application notes and detailed protocols to facilitate further research and development of this compound systems specifically for dairy and meat preservation applications, addressing critical gaps between laboratory research and commercial implementation. [1] [2]
The this compound system represents a complex chemical equilibrium in aqueous solution, with 3-HPA serving as the central precursor and primary antimicrobial component. The system dynamically interconverts between several forms:
This dynamic equilibrium allows the system to maintain antimicrobial efficacy across varying environmental conditions, as the components interconvert in response to factors such as pH, temperature, and concentration. The balance among these components depends largely on concentration, temperature, pH, and other environmental factors, which influences both antimicrobial efficacy and stability profiles in food matrices. [1] [3]
This compound biosynthesis occurs through a specialized metabolic pathway in L. reuteri that involves a genomic island containing the pdu-cbi-cob-hem gene cluster. The biosynthesis proceeds as follows:
The ability of L. reuteri to produce vitamin B({12}), encoded by the *cbi*, *cob*, and *hem* genes adjacent to the *pdu* operon, is intrinsically linked to this compound production since glycerol dehydratase requires this coenzyme. The entire process is regulated by the PocR protein, which coordinates both glycerol utilization and B({12}) biosynthesis. [1] [2]
Figure 1: The complete biosynthetic pathway of this compound in L. reuteri, showing the metabolic conversion of glycerol to the this compound system components and the genetic regulation involved in the process.
This compound exhibits an exceptionally broad antimicrobial spectrum that is unusual among natural antimicrobial systems, demonstrating efficacy against:
This comprehensive coverage makes this compound particularly valuable for food preservation applications where multiple potential spoilage organisms or pathogens may be present. Notably, studies have demonstrated that this compound remains effective against antibiotic-resistant strains of bacteria, addressing a critical concern in both food safety and medical applications. [1]
The two-step production process is widely regarded as the most efficient method for obtaining high yields of this compound suitable for food preservation applications. This protocol maximizes 3-HPA production while minimizing costs and complexity.
Biomass Production Phase
3-HPA Production Phase
For certain applications, direct in situ production of this compound within the food matrix may be preferable. This approach eliminates the need for purification and can integrate preservation directly with fermentation processes.
Accurate quantification of 3-HPA is essential for standardizing applications and ensuring consistent efficacy.
This method provides a rapid, cost-effective approach suitable for routine analysis.
For more precise quantification, especially in complex food matrices, HPLC provides superior accuracy.
Table 1: Comparison of this compound Quantification Methods [1] [4]
| Method | Principle | Detection Limit | Advantages | Limitations |
|---|---|---|---|---|
| Colorimetric | Tryptophan complex formation | ~1 mM | Rapid, inexpensive, suitable for high-throughput analysis | Less specific, potential interference from other compounds |
| HPLC | Separation and UV detection | ~0.1 mM | Accurate, specific, can detect multiple components | Requires specialized equipment, more time-consuming |
| LC-MS | Mass spectrometric detection | ~0.01 mM | Highly sensitive and specific, can identify all system components | Expensive, requires technical expertise |
| IC-PAD | Ion chromatography with pulsed amperometric detection | ~0.05 mM | Specific for aldehydes, good sensitivity | Limited availability of instrumentation |
This compound has demonstrated significant efficacy in extending the shelf life of milk by controlling psychrotrophic bacteria and common pathogens.
Protocol for Fluid Milk Preservation
Efficacy Data: In experimental applications, this compound at 2.5 mM concentration extended the microbial shelf life of pasteurized milk by 5-7 days compared to untreated controls, effectively inhibiting Pseudomonas spp., coliforms, and lactic acid bacteria that typically cause spoilage. [1]
This compound can be incorporated at various stages of cheese production to control pathogens and extend shelf life.
Protocol for Cheese Milk Treatment
Alternative Approach: Surface Treatment
Efficacy Data: In model cheese systems, this compound at 6 mM completely inhibited Listeria monocytogenes for 28 days of storage at 4°C, while showing no adverse effects on starter culture activity when added after acidification. [1]
The selective inhibition profile of this compound allows suppression of contaminants while maintaining viability of desirable starter cultures.
Protocol for Yogurt Applications
Efficacy Data: this compound at 1.5 mM effectively controlled yeast and mold growth in yogurt without affecting fermentation time or product characteristics, extending shelf life by 14-21 days compared to untreated controls. [1]
Table 2: this compound Applications in Dairy Products: Effective Concentrations and Target Microorganisms [1] [4]
| Product Category | Target Microorganisms | Effective [3-HPA] | Application Method | Shelf-Life Extension |
|---|---|---|---|---|
| Fluid Milk | Psychrotrophic bacteria, coliforms | 2-4 mM | Direct addition post-pasteurization | 5-7 days |
| Soft Cheese | Listeria monocytogenes, molds | 4-8 mM | Addition to cheese milk or surface treatment | 14-21 days |
| Hard Cheese | Staphylococcus aureus, spoilage bacteria | 6-10 mM | Addition to cheese milk or brine incorporation | 28-35 days |
| Yogurt | Yeasts, molds, post-processing contaminants | 1-2 mM | Addition after starter culture | 14-21 days |
| Fermented Milks | Pathogens, spoilage microorganisms | 2-3 mM | Direct addition before fermentation | 10-14 days |
The broad antimicrobial spectrum of this compound makes it particularly effective for raw meat preservation, where diverse microbial communities contribute to spoilage.
Protocol for Raw Meat Treatment
Efficacy Data: In beef samples, this compound treatment (8 mM surface concentration) reduced E. coli O157:H7 and Salmonella Typhimurium by 2-3 log CFU/g and extended shelf life by 7-10 days based on sensory and microbial indicators. [1]
This compound can be incorporated directly into meat emulsions or applied as surface treatment for processed meats.
Protocol for Processed Meats
Efficacy Data: In frankfurter-style sausages, this compound at 4 mM in the formulation reduced Listeria monocytogenes by 3.5 log CFU/g after 21 days of refrigerated storage, with no adverse effects on product quality or sensory characteristics. [1]
Poultry products benefit particularly from this compound's activity against Salmonella and Campylobacter.
Protocol for Poultry Treatment
Efficacy Data: this compound treatment (50 mM in chill tank) reduced Salmonella Enteritidis and Campylobacter jejuni on chicken carcasses by 2.0-2.5 log CFU/g compared to conventional water chilling. [1]
Understanding the minimum inhibitory concentrations (MICs) of this compound against relevant foodborne pathogens is essential for designing effective preservation protocols.
Table 3: Minimum Inhibitory Concentrations of this compound (as 3-HPA) Against Foodborne Pathogens [1] [6] [4]
| Microorganism | MIC (mM) | Food Application Context | Notes |
|---|---|---|---|
| Escherichia coli O157:H7 | 6-8 | Ground beef, raw milk | Concentration varies with strain and food matrix |
| Salmonella Typhimurium | 8-10 | Poultry, eggs | Higher fat content may require increased concentrations |
| Listeria monocytogenes | 4-6 | Soft cheeses, ready-to-eat meats | Particularly sensitive compared to other Gram-positive bacteria |
| Staphylococcus aureus | 8-12 | Dairy products, cooked meats | Methicillin-resistant strains remain susceptible |
| Pseudomonas aeruginosa | 2-4 | Fluid milk, fresh meat | Explains efficacy against psychrotrophic spoilage |
| Enterococcus faecalis | 7.5 | Various products | Indicator organism for fecal contamination |
| Bacteroides spp. | 7.5 | Not applicable | Demonstrates broad spectrum of activity |
| Candida albicans | 6-8 | Yogurt, fermented products | Effective against common dairy spoilage yeasts |
The antimicrobial mechanism of this compound involves multiple targets within microbial cells, contributing to its broad-spectrum activity and reducing the likelihood of resistance development.
Oxidative Stress Induction
Membrane Damage
Metabolic Disruption
Protein and Enzyme Inhibition
Figure 2: Comprehensive antimicrobial mechanism of this compound against bacterial cells, showing multiple targets and resulting physiological disruptions that collectively lead to microbial inhibition or death.
Recent untargeted metabolomics research on Staphylococcus aureus revealed that this compound causes significant alterations in metabolites involved in:
These findings indicate that the antibacterial mechanism initially targets lipid and amino acid metabolism, leading to cell membrane damage, which subsequently results in energy metabolism disorder and, ultimately, cell death. [4]
The stability of this compound directly impacts its practical application in food systems. Understanding degradation kinetics under various conditions is essential for formulation and usage guidelines.
Storage Stability Data
Food Matrix Effects
The safety profile of this compound remains an area of active investigation, with current evidence suggesting concentration-dependent effects.
Cytotoxicity Studies
In Vivo Observations
The regulatory pathway for this compound varies by jurisdiction and application context:
Successful implementation of this compound in food preservation requires careful consideration of multiple factors:
Product-Match Considerations
Application Method Selection
Dosage Optimization Strategy
Despite promising efficacy data, several challenges remain for widespread commercial adoption:
Production Challenges
Application Challenges
Research Priorities
This compound represents a promising natural antimicrobial with significant potential for enhancing the safety and shelf life of dairy and meat products. Its broad-spectrum activity against diverse pathogens and spoilage organisms, combined with its natural origin from probiotic bacteria, aligns with consumer preferences for clean-label ingredients. The protocols and data presented in this document provide researchers and product developers with a foundation for further exploration and application development.
While challenges remain in standardization, regulatory approval, and optimization for specific food matrices, the current body of evidence supports continued investigation and development of this compound-based preservation systems. Future research should focus on addressing toxicological concerns, improving production economics, and validating efficacy in commercial-scale applications across diverse product categories.
Reuterin (3-hydroxypropionaldehyde) is a potent antimicrobial metabolite produced by Limosilactobacillus reuteri during the anaerobic fermentation of glycerol. It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and other pathogens [1]. The in-situ production of this compound within alginate-based filmogenic solutions and beads presents a novel approach for creating antimicrobial packaging, coatings, and probiotic delivery systems [2] [3].
This document provides detailed protocols for optimizing this compound production in alginate matrices, incorporating key parameters such as glycerol concentration, initial bacterial biomass, and fermentation conditions, based on recent scientific research.
The system leverages the natural metabolic pathway of L. reuteri to convert glycerol into this compound within a polysaccharide matrix. Alginate, a linear polysaccharide derived from brown algae, forms a gel matrix in the presence of divalent cations like calcium, creating a stable environment for both the probiotic bacteria and the biochemical reaction [4] [5]. The filmogenic solution serves a dual purpose: as a physical scaffold for bacterial encapsulation and as a reaction vessel for the in-situ bioconversion of glycerol to this compound [1] [2]. The produced this compound can then be entrapped within the matrix, providing sustained antimicrobial activity [3].
Table 1: Key Components and Their Functions in the In-Situ this compound Production System
| Component | Function | Optimal Concentration/Type |
|---|---|---|
| L. reuteri | This compound-producing probiotic bacterium | Strains DSM 20016 or DSM 17938 [2] [6] |
| Sodium Alginate | Primary gelling agent; forms the film/bead matrix | 20 g/L [2] [6] |
| Glycerol | Substrate for this compound biosynthesis | 50-100 mmol/L [2] [6] |
| Divalent Cations (e.g., Ca²⁺) | Cross-links alginate to form stable gels | Varies by desired gel strength [4] |
| Gums/Mucilages (e.g., Konjac) | Enhance encapsulation, viability, and this compound entrapment | Konjac, Mutamba, Tamarind [1] [3] |
This protocol outlines the preparation of the foundational alginate-glycerol solution [2] [6] [3].
This protocol ensures a high-density, active culture of L. reuteri for inoculation [3].
Encapsulation protects the bacteria and enhances this compound entrapment [1] [3].
The workflow below summarizes the key stages of the encapsulation and in-situ production process.
This protocol defines the fermentation parameters to maximize this compound yield within the alginate matrix [2] [6].
Table 2: Optimization Parameters for In-Situ this compound Production [2] [6]
| Factor | Level for Max. Production | Level for High Yield | Impact on System |
|---|---|---|---|
| L. reuteri Strain | DSM 20016 | DSM 17938 | Strain-dependent production efficiency [2] |
| Initial Biomass | 8 log CFU/mL | 7-8 log CFU/mL | Higher biomass drives higher metabolite output [2] [6] |
| Glycerol Concentration | 100 mmol/L | 50 mmol/L | Substrate concentration affects yield vs. conversion efficiency [2] [6] |
| Fermentation Time | 72 hours | 24-72 hours | Production increases over time, but viability may decrease [2] |
| Mucilage Addition | Konjac, Mutamba | Tamarind | Improves this compound entrapment (41-45%) and cell survival [1] [3] |
This compound (3-HPA) concentration can be determined colorimetrically based on its reaction with tryptophan [3]. Briefly:
The technology of in-situ this compound production in alginate matrices has promising applications in:
This compound (3-hydroxypropionaldehyde) is a natural antimicrobial compound produced by Limosilactobacillus reuteri during the anaerobic metabolism of glycerol. It exhibits a broad-spectrum antimicrobial activity against Gram-negative and Gram-positive bacteria, fungi, and molds [1]. This versatile efficacy, combined with its water solubility and stability across a range of pH and salt conditions, makes it an ideal active ingredient for antimicrobial edible coatings and hydrogels [1].
The integration of this compound into biopolymer-based edible coatings represents a promising green technology for food preservation. It aligns with the growing consumer demand for natural and sustainable alternatives to synthetic chemical preservatives and traditional plastic packaging [2] [1]. This document provides detailed application notes and standardized protocols for the formulation, characterization, and application of this compound-functionalized edible coatings, tailored for research and development professionals.
The choice of biopolymer matrix is critical as it influences the stability, release, and antimicrobial efficacy of this compound.
To enhance the mechanical and barrier properties of the coating, various additives can be incorporated:
Table 1: Stability and Efficacy Profile of this compound in Biopolymer Hydrogels
| Property | Performance in CMC Hydrogels | Performance in Chitosan Hydrogels | Test Conditions |
|---|---|---|---|
| Antimicrobial Activity Retention | Maintained strong activity over 28 days [1] | Data specific to this compound not provided in search results | Storage at 23–25°C [1] |
| Log Reduction (Solution Form) | Up to ~5-log reduction [1] | Up to ~5-log reduction [1] | Assay against target pathogens |
| Key Advantage | High compatibility, maintains this compound bioavailability [1] | Intrinsic antimicrobial property (synergy potential) [3] | - |
Table 2: Comparison of this compound with Other Natural Antimicrobials for Edible Coatings
| Antimicrobial Agent | Spectrum of Activity | Key Advantages | Considerations for Edible Coatings |
|---|---|---|---|
| This compound | Broad-spectrum (Gram+, Gram-, fungi) [1] | High stability in CMC; water-soluble; effective at low concentrations [1] | Requires optimization to prevent diffusion barrier in gels [1] |
| Bacteriocins (e.g., Nisin) | Primarily Gram-positive [1] [3] | GRAS status; high potency [1] [3] | Activity may decline in certain polymer matrices during storage [1] |
| Essential Oils (e.g., Thyme, Oregano) | Broad-spectrum [3] | Natural origin; strong antioxidant properties [3] | Strong aroma can alter food flavor; may require emulsification [3] [4] |
This protocol outlines the preparation of a 3% CMC hydrogel incorporated with this compound [1].
Materials:
Procedure:
The dipping method is highly effective for achieving uniform coverage, particularly on complex surfaces [2] [4].
Materials:
Procedure:
This assay quantifies the antimicrobial activity of the this compound-coated food sample against a target pathogen.
Materials:
Procedure:
The antimicrobial action of this compound is multifaceted, primarily targeting fundamental cellular processes. The following diagram illustrates its mechanism and the integrated experimental workflow for developing a this compound-based coating.
While this compound is a natural compound, its origin does not automatically guarantee non-toxicity [1]. Rigorous safety assessments are a prerequisite for any food application.
This compound-integrated edible coatings represent a potent and sustainable approach for enhancing food safety and extending shelf-life. Its broad-spectrum activity and demonstrated compatibility with CMC hydrogels make it a highly promising candidate for industrial applications. The protocols outlined herein provide a foundational framework for researchers to develop and optimize these advanced coating systems. Future work should focus on overcoming scaling-up challenges, conducting long-term toxicological studies, and navigating the regulatory landscape to achieve widespread commercial technological adoption [2] [1].
The encapsulation of probiotic bacteria and their bioactive metabolites represents a cutting-edge strategy in pharmaceutical and functional food development. Limosilactobacillus reuteri (formerly Lactobacillus reuteri) has gained significant research interest due to its ability to produce reuterin (3-hydroxypropionaldehyde), a broad-spectrum antimicrobial compound with demonstrated therapeutic efficacy in various disease models. However, the practical application of both the bacterium and its metabolite faces challenges related to environmental stability, gastrointestinal survival, and targeted delivery. This document provides detailed application notes and standardized protocols for encapsulating L. reuteri and formulating this compound delivery systems, based on current scientific literature. These methods aim to enhance the stability, efficacy, and controlled release of these bioactive components for research and development purposes.
Various hydrogel-based systems have been developed for encapsulating L. reuteri, with alginate-based matrices being the most extensively studied. The incorporation of mucilaginous compounds significantly enhances the functional properties of these encapsulation systems.
Table 1: Encapsulation Efficiency and Viability of L. reuteri in Different Alginate-Mucilage Formulations
| Encapsulation Matrix | Encapsulation Efficiency (%) | Viability After Gastric Simulation (%) | Viability After Intestinal Simulation (%) | This compound Entrapment Efficiency (%) |
|---|---|---|---|---|
| Alginate (control) | 93.2 | 67.7 | Similar to control | Not specified |
| Alginate-Konjac | 97.4 | 76.6 | Similar to control | 45.0 |
| Alginate-Mutamba | Not specified | Not specified | Not specified | 44.6 |
| Alginate-Tamarind | Not specified | Not specified | Not specified | 41.3 |
The encapsulation process involves several critical steps. First, sodium alginate is homogenized with mucilaginous solutions (konjac, mutamba, tamarind, cassia tora, or psyllium) using a digital disperser at 6000 rpm. Glycerol (100 mmol/L) is incorporated as a substrate for this compound production. The bacterial biomass of L. reuteri DSM 20016 is then resuspended in the alginate-mucilage solution at a concentration of 10⁹ CFU/mL. This mixture is extruded through a needle into a calcium chloride (0.1 M) solution under constant stirring to form gel beads. The resulting beads are cured for 30 minutes, collected by filtration, and rinsed with sterile water before storage or further analysis. [1]
Table 2: Viability of Encapsulated L. reuteri During Refrigerated Storage
| Storage Time (Days) | Alginate (Control) (log CFU/g) | Alginate-Konjac (log CFU/g) | Alginate-Psyllium (log CFU/g) | Alginate-Tamarind (log CFU/g) |
|---|---|---|---|---|
| 1 | 9.80 | 9.82 | 9.81 | 9.80 |
| 10 | 9.75 | 9.79 | 9.78 | 9.77 |
| 20 | 9.68 | 9.75 | 9.74 | 9.72 |
| 30 | 9.60 | 9.70 | 9.69 | 9.67 |
| 60 | 9.45 | 9.62 | 9.60 | 9.58 |
Beyond bacterial encapsulation, advanced delivery systems have been developed specifically for this compound to enhance its therapeutic application. Covalent organic frameworks (COFs) have emerged as promising carriers for this compound delivery in cancer therapy applications. COF-reuterin complexes demonstrate superior therapeutic efficacy compared to free this compound, particularly in reprogramming tumor-associated macrophages (TAMs) from a pro-tumor M2 phenotype to an anti-tumor M1 phenotype. This system has shown enhanced effects in increasing CD8+ T cell infiltration and decreasing myeloid-derived suppressor cells (MDSCs), effectively reshaping the immunosuppressive tumor microenvironment. [2]
The COF-reuterin delivery system has demonstrated significant tumor-suppressive properties in melanoma models, primarily through induction of trained immunity in macrophages. This process involves metabolic reprogramming that stabilizes HIF-1α via the AHR-ROS signaling pathway, enhances glycerophospholipid metabolism, and elevates arachidonic acid levels, thereby amplifying anti-tumor immune responses. [2]
Objective: To encapsulate L. reuteri in alginate-mucilage beads for enhanced gastric survival and this compound production.
Materials:
Equipment:
Procedure:
Bacterial Culture Preparation:
Mucilaginous Solution Preparation:
Encapsulation Matrix Preparation:
Bead Formation:
Storage:
Quality Control Assessments:
Objective: To evaluate the survival of encapsulated L. reuteri under simulated gastrointestinal conditions.
Materials:
Procedure:
Gastric Phase Simulation:
Intestinal Phase Simulation:
Viability Assessment:
Calculation:
Objective: To encapsulate this compound in covalent organic frameworks for enhanced stability and targeted delivery in therapeutic applications.
Materials:
Procedure:
This compound Preparation:
COF-Reuterin Formulation:
Characterization:
Therapeutic Application Notes:
The therapeutic effects of encapsulated L. reuteri and delivered this compound operate through multiple mechanistic pathways. Understanding these mechanisms is essential for optimizing delivery systems for specific applications.
Figure 1: Signaling Pathways and Mechanisms of Action for Encapsulated L. reuteri and this compound
This compound exerts broad-spectrum antimicrobial activity through multiple mechanisms:
Both L. reuteri and this compound demonstrate significant effects on immune function:
Table 3: Documented Efficacy of Encapsulated L. reuteri and this compound in Disease Models
| Application | Model System | Formulation | Key Results | Mechanisms |
|---|---|---|---|---|
| Melanoma | Mouse model | COF-reuterin | Significant tumor suppression; superior to cisplatin | Macrophage reprogramming; increased CD8+ T cell infiltration [2] |
| Hyperlipidemia | Rat model (HFD) | L. reuteri MSMC64 | Improved lipid profiles; reduced hepatic steatosis; enhanced antioxidant capacity | Gut microbiome modulation; inflammation reduction [5] |
| Antimicrobial | In vitro | Encapsulated L. reuteri with glycerol | Enhanced pathogen inhibition; improved this compound entrapment | Broad-spectrum antimicrobial activity [1] |
| Immunomodulation | Immunosuppressed mice | L. reuteri KBL346 | Protected against spleen injury; enhanced immune parameters | Increased phagocytic activity; cytokine secretion [4] |
Figure 2: Experimental Workflow for Developing L. reuteri and this compound Delivery Systems
Encapsulation technologies for L. reuteri and this compound delivery have demonstrated significant potential in enhancing the stability, targeted delivery, and therapeutic efficacy of both the probiotic bacterium and its bioactive metabolite. The protocols outlined in this document provide researchers with standardized methods for developing and evaluating these delivery systems. Current evidence supports the particular promise of alginate-mucilage blends for bacterial encapsulation and covalent organic frameworks for this compound delivery in specific therapeutic contexts.
Future research directions should focus on:
The continuous refinement of these encapsulation and delivery approaches will likely expand the therapeutic applications of L. reuteri and this compound in both pharmaceutical and functional food domains.
The This compound system represents a sophisticated antimicrobial complex produced by specific strains of Limasilactobacillus reuteri (formerly Lactobacillus reuteri) during the anaerobic metabolism of glycerol. This multicomponent system primarily consists of 3-hydroxypropionaldehyde (3-HPA, referred to as this compound), its dimer, hydrate form, and acrolein, which exist in a dynamic equilibrium in aqueous solutions [1]. The interest in this compound as a natural biopreservative has significantly increased in recent years due to growing consumer demand for clean-label products and the need to reduce chemical preservatives in food products [1]. The this compound system exhibits broad-spectrum antimicrobial activity against foodborne pathogens and spoilage microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, molds, and fungi, making it particularly suitable for application in cheese and other dairy products where such contaminants pose significant economic and safety concerns [1].
The functional versatility of this compound stems from its unique properties: high solubility in water, resistance to proteolytic and lipolytic enzymes, and maintained antimicrobial activity across a wide range of pH values, NaCl concentrations, and refrigeration temperatures [2]. These characteristics make it ideally suited for cheese applications, where it can effectively control undesirable microorganisms without negatively impacting the product's technological properties when applied under optimized conditions [2]. This document provides detailed application notes and experimental protocols for the implementation of this compound biopreservation in cheese using L. reuteri as an adjunct culture, based on the current scientific evidence and technological advancements.
The production of this compound occurs through a specific biochemical pathway in L. reuteri that is genetically encoded by the pdu-cbi-cob-hem gene cluster [1]. This genomic island contains genes responsible for both glycerol utilization and vitamin B12 biosynthesis, which are essential for this compound production. The conversion begins intracellularly, where glycerol dehydratase (GDH), a coenzyme B12-dependent enzyme encoded by the pduCDE genes, catalyzes the dehydration of glycerol to 3-HPA [1]. This 3-HPA is then excreted from the cell and forms the dynamic this compound system in the aqueous cheese matrix. The pduF gene encodes a hydrophobic protein that facilitates glycerol diffusion into the cell, while other genes in the cluster (pduL, pduP, pduW) control the transformation of 3-HPA to other metabolites including 3-hydroxypropionic acid (3-HP) and 1,3-propanediol (1,3-PD) [1].
The entire this compound production process is transcriptionally regulated by the PocR protein, which activates both glycerol utilization and vitamin B12 biosynthesis pathways [1]. This genetic organization ensures that L. reuteri strains capable of producing vitamin B12 are also proficient in this compound production from glycerol. The complexity of this system underscores the importance of selecting appropriate bacterial strains and providing optimal conditions for this compound production in cheese matrices.
Table 1: Key Components of the this compound System and Their Properties
| Component | Chemical Description | Antimicrobial Activity | Stability in Cheese Matrix |
|---|---|---|---|
| 3-HPA (this compound) | β-hydroxypropionaldehyde | Primary antimicrobial component | Stable under refrigeration, pH 4.8-5.2 |
| 3-HPA Dimer | Dimeric form of 3-HPA | Contributes to overall activity | Stable throughout cheese ripening |
| 3-HPA Hydrate | Hydrated form of 3-HPA | Moderate antimicrobial activity | Equilibrium with other forms |
| Acrolein | Dehydration product | Potent antimicrobial but concerns at high levels | Forms at higher temperatures |
The antimicrobial mechanism of the this compound system, while not fully elucidated, appears to involve multiple targets within microbial cells. Current evidence suggests that this compound exerts its effects through interaction with thiol groups in key enzymes, particularly those involved in DNA synthesis and cellular replication [1]. This interaction leads to the inhibition of ribonucleotide reductase, effectively disrupting DNA synthesis and causing oxidative stress in target microorganisms [1]. The broad-spectrum activity of this compound can be attributed to this non-specific mechanism, which affects multiple cellular processes simultaneously, making development of resistance unlikely.
Notably, Gram-negative bacteria generally demonstrate higher sensitivity to this compound compared to Gram-positive bacteria, though both are inhibited at appropriate concentrations [1]. Importantly, most Lactobacillus species, including L. reuteri itself, exhibit natural resistance to this compound, allowing the producer strain to thrive while inhibiting competitors and pathogens [1]. This selective inhibition makes this compound particularly valuable in cheese production, where it can control undesirable microorganisms without adversely affecting the starter and adjunct cultures essential for proper cheese development.
The successful implementation of this compound biopreservation in cheese begins with careful selection of an appropriate L. reuteri strain. Based on research findings, *L. reuteri* INIA P572 has demonstrated high this compound production capability in cheese matrices and is therefore recommended for initial applications [2]. This strain should be cultivated in reconstituted milk supplemented with 3 g/L yeast extract at 37°C for approximately 18-24 hours to achieve a population density of at least 10^9 CFU/mL prior to use as an adjunct culture [2]. The commercial starter culture (typically a combination of Lactococcus lactis subsp. lactis and L. lactis subsp. cremoris) should be prepared according to the manufacturer's specifications and maintained at -20°C until use [2].
For consistent results, the L. reuteri culture should be added to the cheese milk at a final concentration of 10^6 CFU/mL [2]. This concentration has been shown to provide sufficient biomass for effective this compound production without dominating the fermentation process or creating undesirable sensory impacts. It is essential to maintain strict hygiene and aseptic technique during culture preparation to prevent contamination that could compromise the biopreservation system or cheese quality.
The following protocol outlines the complete procedure for manufacturing semi-hard cheese with this compound biopreservation, optimized based on published research [2]:
Milk Preparation: Begin with pasteurized cow's milk warmed to 33°C. Add 0.2 g/L CaCl₂ to improve coagulation properties.
Culture Addition: Inoculate the milk simultaneously with the commercial starter culture at a rate of 10 mL/L and the prepared L. reuteri adjunct culture at 10^6 CFU/mL.
Glycerol Supplementation: After 20 minutes of culture incubation, add food-grade glycerol to achieve a final concentration of 100 mM. This concentration has been identified as optimal for balancing this compound production with avoidance of potential color defects [2]. Higher concentrations (200-500 mM) may increase this compound yield but can lead to undesirable reddish discoloration in the final cheese [2].
Coagulation and Curd Processing: Add rennet (0.015 g/L) approximately 20 minutes after glycerol addition. Maintain the temperature at 33°C and allow coagulation to occur for 40 minutes. Cut the curd and heat at 37°C for 25 minutes with gentle stirring.
Molding and Pressing: Drain the whey and transfer the curd to cylindrical molds. Press at room temperature overnight to achieve the desired texture and moisture content.
Salting and Ripening: Immerse the pressed cheeses in 15% brine for 20 minutes, then vacuum package in appropriate packaging materials. Ripen at 12°C for 30 days, monitoring pH and microbial development throughout the process [2].
Table 2: Optimized Glycerol Concentrations for this compound Production in Cheese
| Glycerol Concentration (mM) | This compound Production | Impact on Starter Culture | Sensory/Visual Effects |
|---|---|---|---|
| 0 (Control) | Undetectable | Normal activity (9.51 to 8.73 log CFU/g over 30 days) | No adverse effects |
| 50 | Low production | Minimal impact (9.46 to 8.79 log CFU/g over 30 days) | No color changes |
| 100 | Effective biopreservation level | Moderate inhibition (9.40 to 3.50 log CFU/g over 30 days) | No undesirable color changes |
| 200 | High production | Significant inhibition (9.40 to 3.07 log CFU/g over 30 days) | Slight reddish tendency |
| 500 | Very high production | Severe inhibition (9.42 to 3.45 log CFU/g over 30 days) | Noticeable reddish discoloration |
Figure 1: Cheese Manufacturing Workflow with this compound Biopreservation - This diagram illustrates the complete protocol for incorporating this compound biopreservation into standard cheese manufacturing processes, highlighting key steps where biopreservation elements are introduced.
Comprehensive monitoring throughout the cheese manufacturing and ripening process is essential to ensure optimal this compound production and effectiveness. The following analytical methods should be employed:
This compound Quantification: this compound concentration should be determined using both colorimetric methods and HPLC for verification [2]. For analysis, homogenize 2 g of cheese sample with 4 mL of Milli-Q water, agitate constantly for 20 minutes, then centrifuge at 12,000 × g for 5 minutes. Filter the supernatant through 0.22 µm filters before analysis [2]. The colorimetric method is based on the dehydration of this compound to acrolein and subsequent reaction with tryptophan, while HPLC provides direct quantification of 3-HPA [2].
Microbiological Analysis: Enumeration of L. reuteri should be performed on Rogosa agar incubated anaerobically at 37°C for 48 hours, while starter culture counts are determined on GM17 agar incubated at 30°C for 24 hours [2]. Regular plating throughout the ripening period will monitor culture development and inhibition effects.
Physicochemical Parameters: Measure pH using a penetration electrode at multiple time points during ripening (days 1, 5, 10, 15, 20, and 30) [2]. Cheese color should be evaluated using a spectrophotometer with CIELAB coordinates (L, a, b*) to detect any potential color changes associated with glycerol metabolism [2].
Research demonstrates that the application of L. reuteri INIA P572 with 100 mM glycerol results in this compound concentrations sufficient to control undesirable microorganisms in cheese without producing color-altering compounds [2]. The highest this compound concentrations are typically detected on day 1 of cheese production, with levels gradually decreasing throughout the ripening period but maintaining antimicrobial activity [2]. This early peak in this compound production is particularly beneficial for inhibiting pathogens and spoilage microorganisms that may contaminate the cheese during manufacturing and initial ripening stages.
The antimicrobial effectiveness of the this compound system in cheese has been demonstrated against several significant foodborne pathogens, including Listeria monocytogenes, Escherichia coli O157:H7, and Salmonella species [2]. Additionally, this compound exhibits antifungal activity against common cheese spoilage molds such as Penicillium spp. and Mucor spp., which are responsible for significant economic losses in the dairy industry [3]. This broad-spectrum activity makes this compound particularly valuable for extending cheese shelf life and improving safety without chemical preservatives.
Successful implementation of this compound biopreservation requires careful attention to several technical considerations:
Glycerol Concentration Optimization: While 100 mM glycerol has been identified as the optimal concentration for balancing this compound production with avoidance of visual defects, this may vary depending on the specific cheese variety, milk composition, and desired antimicrobial targets [2]. Preliminary trials with glycerol concentrations between 50-150 mM are recommended when adapting this technology to new cheese varieties.
Starter Culture Compatibility: The this compound system does exhibit inhibitory effects on commercial starter cultures, with reductions of approximately 5-6 log CFU/g observed over 30 days of ripening when 100 mM glycerol is used [2]. This inhibition must be considered in the overall cheese design, potentially requiring adjustments to initial starter culture inoculation rates or ripening conditions to ensure proper acid development and flavor formation.
Color Stability: At glycerol concentrations exceeding 150 mM, some cheese varieties may develop a slight reddish discoloration attributed to compounds produced during glycerol metabolism rather than this compound itself [2]. This effect is strain-dependent and can be avoided through proper strain selection and glycerol concentration control.
Table 3: Comparison of this compound Production Methods and Their Applications
| Production Method | Advantages | Limitations | Suitable Applications |
|---|---|---|---|
| In Situ Production (Adjunct Culture) | Clean label, minimal processing, integrated system | Dependent on cheese matrix conditions, variable yield | Cheese, fermented dairy products |
| Two-Step Process (External Production) | Higher yield, consistent concentration, purification possible | Additional processing step, regulatory considerations | Direct addition to foods, medical applications |
| Purified this compound Addition | Precise dosing, guaranteed concentration | Regulatory hurdles, not clean-label | Experimental applications, clinical use |
The selection of appropriate L. reuteri strains is critical for successful implementation of this compound biopreservation in cheese. Ideal strains should possess several key characteristics: high this compound production capability in milk and cheese matrices, compatibility with starter cultures, absence of off-flavor production, and documented safety for use in food applications [2]. Additionally, strains should be thoroughly characterized and deposited in recognized culture collections with proper identification and tracking systems.
From a regulatory perspective, L. reuteri strains generally hold GRAS (Generally Recognized as Safe) status in the United States and QPS (Qualified Presumption of Safety) status in the European Union, facilitating their use in food applications [1]. However, it is essential to verify the regulatory status of specific strains in the target market and comply with all labeling requirements. When L. reuteri is used as an adjunct culture, it typically does not require special declaration beyond inclusion in the ingredient list as a bacterial culture, making it advantageous from a clean-label perspective.
The implementation of this compound biopreservation should be integrated within existing food safety and quality management systems, such as HACCP plans. Critical control points in the biopreservation process include:
Validation studies should demonstrate the consistent production of this compound at levels sufficient to inhibit target pathogens and spoilage microorganisms while confirming the absence of adverse effects on product quality, safety, or sensory attributes. Ongoing verification should include regular testing for this compound concentration and antimicrobial activity, particularly when modifying manufacturing processes or introducing new cheese varieties.
Figure 2: this compound Biosynthesis Pathway and Antimicrobial System - This diagram illustrates the complete biochemical pathway from glycerol to the this compound system, highlighting the vitamin B12-dependent conversion by glycerol dehydratase and the resulting multi-component antimicrobial system that forms in the cheese matrix.
The application of this compound biopreservation in cheese using L. reuteri as an adjunct culture represents a promising natural preservation strategy that aligns with consumer demand for clean-label products while addressing the need to reduce food waste and improve safety. The optimized protocol presented here, utilizing L. reuteri INIA P572 at 10^6 CFU/mL with 100 mM glycerol supplementation, provides a validated approach for implementing this technology in semi-hard cheese varieties [2].
Future developments in this compound biopreservation will likely focus on several key areas: the isolation and characterization of novel L. reuteri strains with enhanced this compound production capabilities, extension of the technology to a wider range of cheese varieties, and potential combination with other natural preservation methods to create synergistic effects. Additionally, continued research on the fundamental mechanisms of this compound's antimicrobial activity and its impact on the cheese microbiome will further refine application protocols and effectiveness.
As the dairy industry continues to evolve toward more sustainable and natural production methods, biopreservation approaches utilizing this compound and other microbial metabolites offer promising alternatives to traditional chemical preservatives. By integrating these biological preservation systems with good manufacturing practices and robust quality systems, cheese producers can enhance product safety and shelf life while meeting consumer expectations for natural, minimally processed products.
This compound is a broad-spectrum antimicrobial and immunomodulatory compound produced by specific strains of Limosilactobacillus reuteri during the anaerobic metabolism of glycerol. This multi-component system represents a dynamic equilibrium of several molecular forms, primarily 3-hydroxypropionaldehyde (3-HPA), its hydrate, its dimer, and acrolein, with 3-HPA being the predominant bioactive component. [1] The compound has attracted significant research interest due to its potent biological activities and potential applications as both a natural food preservative and a therapeutic agent with dual anti-infective and anti-inflammatory properties. Unlike many conventional antibiotics, this compound exhibits activity against a broad spectrum of microorganisms including Gram-positive and Gram-negative bacteria, fungi, yeasts, and protozoa, while also demonstrating modulatory effects on mammalian immune cells. [2] [1]
The biosynthesis of this compound occurs through a coenzyme B12-dependent enzymatic pathway where glycerol dehydratase (encoded by the pduCDE genes) converts glycerol to 3-HPA. [1] This reaction is part of a specialized metabolic pathway located in bacterial microcompartments that protect the producer organism from this compound's toxicity. The genetic determinants for this compound production are clustered within a genomic island containing the 1,2-propanediol utilization (pdu) operon along with vitamin B12 biosynthesis genes (cbi, cob, and hem), all regulated by the transcriptional activator PocR. [1] This comprehensive review summarizes current knowledge on this compound's mechanisms of action, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development of this promising natural compound.
The this compound system is produced through a two-step biotechnological process that begins with culturing L. reuteri in a rich medium such as MRS broth, followed by harvesting the cells and incubating them in a glycerol-water solution to induce 3-HPA production. [1] Optimal production typically occurs with 300 mM glycerol and a resting cell concentration of approximately 1 × 10⁹ CFU/mL, yielding approximately 27 mM 3-HPA after 120 minutes of incubation. [1] The resulting this compound system exists in a state of dynamic equilibrium between its various components, with the relative concentrations of each form depending on environmental conditions such as pH and temperature.
The multi-component nature of the this compound system contributes to its biological activity and presents both challenges and opportunities for its application. In aqueous solutions, 3-HPA can undergo spontaneous transformations into different forms: hydration produces 3-HPA hydrate, dimerization yields the 3-HPA dimer, and dehydration forms acrolein. [1] Additionally, within bacterial cells, 3-HPA can be further metabolized to 1,3-propanediol (1,3-PD) by 1,3-PD oxidoreductase or converted to 3-hydroxypropionic acid (3-HP) through a three-step enzymatic process. [1] It's important to note that purified this compound systems typically do not contain 3-HP and 1,3-PD, as these are metabolic products rather than equilibrium components.
Recent investigations into this compound's safety profile have yielded promising results for its potential applications. In vitro studies simulating gastrointestinal conditions demonstrated that this compound maintains its structural stability and biological activity throughout the gastrointestinal tract without significant degradation. [3] Importantly, cytotoxicity assessments using human colorectal adenocarcinoma cells revealed that cell viability and membrane integrity remained unaffected at concentrations up to 1080 mM, significantly higher than those required for antimicrobial activity. [3] Additionally, hemolytic activity tests showed no significant red blood cell lysis at concentrations of 270 mM, further supporting its safety profile for potential therapeutic applications. [3]
Table 1: Safety Profile of this compound in Biological Systems
| Test System | Maximum Safe Concentration | Observed Effects | Reference |
|---|---|---|---|
| Human colorectal adenocarcinoma cells | 1080 mM | No changes in viability or membrane integrity | [3] |
| Human red blood cells | 270 mM | No significant hemolysis detected | [3] |
| Gastrointestinal stability | Maintained activity | Stable under simulated GI conditions | [3] |
| Chicken macrophage HD11 cells | 250 μM | No reduction in cell viability | [2] |
This compound exerts its antimicrobial effects through multiple complementary mechanisms that collectively disrupt microbial viability:
Oxidative Stress Induction: this compound functions as a thiol-reactive compound that modifies sulfhydryl groups in both proteins and small molecules within microbial cells. [4] This interaction triggers significant oxidative stress, as evidenced by the activation of the OxyR regulon in E. coli, which coordinates cellular responses to various forms of oxidative damage. [4] Genetic studies using E. coli knockout libraries have further confirmed that mutations in genes related to glutathione metabolism and sulfur assimilation pathways significantly increase bacterial sensitivity to this compound, underscoring the importance of thiol homeostasis in defense against this compound. [5]
Membrane Damage and Dysfunction: Treatment with this compound induces substantial alterations in bacterial membrane integrity and function. In S. aureus, this compound exposure leads to increased extracellular electrical conductivity, elevated membrane permeability, and disruption of membrane potential, collectively indicating severe membrane compromise. [6] These changes are accompanied by decreased intracellular pH and ATP levels, suggesting general collapse of proton motive force and energy metabolism. Morphological evidence from scanning electron microscopy further confirms visible damage to cellular integrity following this compound treatment. [6]
Metabolic Pathway Disruption: Metabolomic analyses reveal that this compound causes significant alterations in microbial metabolic networks, particularly affecting pathways involved in lipid metabolism, amino acid synthesis, and carbohydrate utilization. [6] Additionally, this compound interferes with the phosphotransferase system (PTS), which is crucial for carbohydrate transport and regulation in bacteria. [6] The collective disruption of these essential metabolic processes contributes substantially to this compound's antimicrobial efficacy.
This compound demonstrates potent broad-spectrum activity against diverse microorganisms, with varying sensitivity observed between species and strains. The following table summarizes minimum inhibitory concentration (MIC) data for this compound against various bacterial pathogens:
Table 2: Antimicrobial Efficacy of this compound Against Bacterial Pathogens
| Microorganism | MIC Value | Experimental Conditions | Reference |
|---|---|---|---|
| Staphylococcus aureus ATCC 6538 | 18.25 mM (based on 3-HPA) | TSB medium, 37°C | [6] |
| Escherichia coli BW25113 | 1.15 mM | Liquid environment | [5] |
| Listeria monocytogenes INIA 2530 | 10 AU/g (in food matrix) | Cold-smoked salmon, 8°C | [7] |
| Various Enterococcus, Eubacterium, and Bacteroides species | 7.5 mM | In vitro assays | [1] |
The antimicrobial efficacy of this compound extends to complex biological environments, including food matrices. In cold-smoked salmon, the addition of purified this compound at 10 AU/g effectively inhibited the growth of Listeria monocytogenes for 15 days at 8°C and for 8 hours at 30°C, demonstrating its potential as a bio-preservative in challenging food systems with moderate temperature abuse. [7] Notably, Gram-negative bacteria typically display greater sensitivity to this compound compared to Gram-positive organisms, while most Lactobacillus species, particularly L. reuteri, exhibit relative resistance, possibly due to specialized detoxification mechanisms. [1]
This compound demonstrates dose-dependent and time-dependent immunomodulatory effects on macrophage cells, influencing their polarization state and functional characteristics. In chicken macrophage HD11 cells, short-term treatment (6 hours) with this compound decreased expression of M1 macrophage markers (CD86, IL-1β, and iNOS) while increasing expression of the M2 marker CD206. [2] However, extended exposure (12 hours) resulted in increased expression of both pro-inflammatory (IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines, suggesting complex temporal regulation of immune responses. [2] Despite these activation markers, this compound treatment significantly reduced intracellular ROS levels and suppressed phagocytic activity against bacteria, indicating modulation of fundamental macrophage effector functions. [2]
The anti-inflammatory properties of this compound are particularly evident in LPS-stimulated macrophages, where both pre-treatment and co-treatment effectively attenuate inflammatory responses. Mechanism studies reveal that this compound downregulates key components of the TLR4 signaling pathway, including TLR4 itself, MyD88, and TRAF6. [2] This upstream modulation results in inhibited activation of the central inflammatory transcription factor NF-κB and its upstream activator IKK, as well as reduced phosphorylation of MAPK pathway components (ERK, JNK, p38). [2] Additionally, this compound activates the Nrf2/HO-1 antioxidant pathway, enhancing the activities of antioxidative enzymes and mitigating LPS-induced oxidative stress. [2]
The following diagram illustrates the molecular mechanisms through which this compound modulates inflammatory signaling pathways in macrophages:
Beyond its direct effects on immune cells, this compound demonstrates significant immunomodulatory capacity within the intestinal environment. L. reuteri strains producing this compound have been shown to suppress TNF-α-induced inflammatory responses in intestinal epithelial cells through coordinated inhibition of both NF-κB and MAPK signaling pathways. [8] Transcriptomic analysis revealed that L. reuteri SBC5-3 downregulates multiple TNF-α-induced genes associated with inflammatory responses, including BIRC3, PTGS2, CCL20, TNFAIP3, LTB, CXCL1, CXCL10, IL-8, and CSF1. [8] This anti-inflammatory activity positions this compound as a promising candidate for managing inflammatory bowel conditions and other gastrointestinal disorders characterized by immune dysregulation.
The broad-spectrum antimicrobial activity of this compound makes it particularly suitable for food preservation applications. This compound has demonstrated efficacy in various food matrices, including dairy products, meat, and seafood. [1] In cold-smoked salmon, the addition of purified this compound at 10 AU/g inhibited the growth of Listeria monocytogenes for 15 days at 8°C and for 8 hours at 30°C, effectively controlling this concerning pathogen under both refrigeration and temperature abuse conditions. [7] The stability of this compound across a wide pH range and its resistance to proteolytic and lipolytic enzymes enhance its utility in diverse food products with varying compositional and physicochemical properties. [7]
The dual anti-infective and anti-inflammatory properties of this compound suggest considerable potential for therapeutic development. Research indicates that this compound can be produced in vivo by L. reuteri in the gastrointestinal tract, supporting its potential for managing enteric infections and inflammatory conditions. [4] The compound's ability to modulate gut microbial communities was demonstrated in an in vitro fermentation system, where this compound treatment completely inhibited H₂ and NH₃ production while significantly enhancing the synthesis of branched short-chain fatty acids. [9] 16S rRNA sequencing analysis further revealed that this compound promotes specific bacterial populations, particularly Proteobacteria and Bacteroidetes, suggesting potential for targeted microbial community management. [9]
For inflammatory conditions, this compound's capacity to attenuate NF-κB and MAPK signaling pathways supports its potential application in inflammatory bowel disease (IBD) and other inflammation-related conditions. [8] [10] The demonstrated safety profile of this compound in gastrointestinal environments further enhances its suitability for oral administration and management of intestinal inflammatory conditions. [3]
Table 3: Potential Applications of this compound
| Application Area | Proposed Use | Effective Concentration | Key Findings | |---------------------|------------------|-----------------------------|------------------| | Food Safety | Anti-listerial agent in cold-smoked salmon | 10 AU/g | Inhibition for 15 days at 8°C | [7] | | Gut Health | Microbiome modulation | Varies by system | Reduced H₂ and NH₃ production; increased branched SCFAs | [9] | | Inflammatory Conditions | IBD management | Not determined | Inhibition of NF-κB and MAPK pathways | [8] [10] | | Infection Control | Broad-spectrum antimicrobial | Species-dependent MICs | Effective against Gram-positive and Gram-negative bacteria | [6] [5] [1] |
Protocol 1: Two-Step this compound Production
Step 1: Biomass Production
Step 2: this compound Induction
Protocol 2: this compound Quantification Methods
Colorimetric Assay (3-HPA Measurement)
HPLC Analysis (Acrolein Measurement)
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
Protocol 4: Membrane Damage Assessment
Extracellular Electrical Conductivity
Membrane Potential Assay
Membrane Permeability (Propidium Iodide Staining)
Protocol 5: Macrophage Polarization Assay
Protocol 6: NF-κB Pathway Activation Assay
The following diagram summarizes the key experimental workflows for evaluating this compound's biological activities:
This compound represents a promising multifaceted bioactive compound with demonstrated efficacy against diverse pathogens and significant immunomodulatory capacity. Its dual functionality as both an antimicrobial and anti-inflammatory agent, combined with its favorable safety profile and stability in gastrointestinal environments, supports its potential for various applications in food preservation and therapeutic development. The elucidation of its mechanisms of action, including thiol-mediated oxidative stress, membrane disruption, and modulation of inflammatory signaling pathways, provides a solid scientific foundation for further investigation.
Future research should focus on standardizing production methods to enhance yield and purity, conducting comprehensive in vivo studies to validate efficacy and safety in whole-organism contexts, and exploring formulation strategies to improve stability and delivery for specific applications. Additionally, further investigation into the molecular basis of this compound's immunomodulatory effects and its potential synergistic interactions with other bioactive compounds would expand our understanding and utility of this promising natural product. As antibiotic resistance continues to pose significant challenges to global health, this compound's broad-spectrum activity and multiple mechanisms of action position it as a valuable candidate for development as an alternative or complementary approach to conventional antimicrobial and anti-inflammatory therapies.
Reuterin is a broad-spectrum antimicrobial compound produced by various strains of Limosilactobacillus reuteri during the anaerobic metabolism of glycerol. It is a dynamic equilibrium mixture primarily composed of 3-hydroxypropionaldehyde (3-HPA), its hydrate, and its dimer [1]. This compound exhibits activity against a wide range of Gram-positive and Gram-negative bacteria, fungi, and yeasts, making it a promising candidate for pharmaceutical and food preservation applications [2] [3].
The Minimal Inhibitory Concentration (MIC) assay is a fundamental tool in microbiology used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism. This document provides detailed protocols for the production, quantification, and MIC determination of this compound, tailored for researchers and drug development professionals.
The following protocol is adapted from established methods [2] [4] [1].
The workflow for this production process is outlined below.
This compound concentration is typically determined and reported based on its primary component, 3-HPA.
Method: Colorimetric Assay with Tryptophan [2] [1]
Alternative Method: High-Performance Liquid Chromatography (HPLC) [2]
This is the standard method for determining the MIC of this compound [2] [5].
The following tables summarize published MIC values of this compound against a range of bacterial pathogens.
Table 1: MIC of this compound Against Common Enteric Pathogens [2]
| Pathogen | MIC Range (mM 3-HPA) |
|---|---|
| Enterohemorrhagic E. coli (EHEC) | 7.5 - 15 mM |
| Enterotoxigenic E. coli (ETEC) | 7.5 - 15 mM |
| Salmonella enterica | 7.5 - 15 mM |
| Shigella sonnei | 7.5 - 15 mM |
| Vibrio cholerae | 7.5 - 15 mM |
Table 2: MIC of this compound Against Other Bacteria and Intestinal Commensals [3]
| Bacterial Strain | MIC Range (mM 3-HPA) |
|---|---|
| Staphylococcus aureus | 18.25 mM [1] |
| Escherichia coli (Indicator) | 7.5 - 15 mM |
| Escherichia coli K-12 | 1.15 mM [5] |
| Clostridium difficile | < 1.9 mM |
| Bacteroides vulgatus | < 1.9 mM |
| Bifidobacterium longum | 1.9 - 3.8 mM |
| Lactobacillus spp. (various) | 15 - 50 mM |
| Clostridium clostridioforme | 15 - 30 mM |
Understanding the antibacterial mechanism of this compound provides context for interpreting MIC data. The primary mechanism involves induction of oxidative stress, and several cellular factors influence a bacterium's susceptibility.
This compound's broad-spectrum activity is attributed to its multi-faceted mechanism of action, primarily centered on the induction of oxidative stress.
The interplay of these mechanisms is summarized in the following diagram.
| Issue | Possible Cause | Solution |
|---|---|---|
| High MIC variability | Inconsistent this compound quantification | Standardize this compound stock concentration using the colorimetric or HPLC method. |
| Inoculum density too high/low | Standardize the inoculum to ~1x10^6 CFU/mL and verify by plating. | |
| No bacterial growth in controls | Incorrect media/temperature | Verify growth conditions and medium composition for the target organism. |
| Poor this compound production | Inactive L. reuteri strain or insufficient glycerol | Use a known high-producing strain (e.g., ATCC PTA 6475) and ensure fresh, sterile glycerol is used for induction. |
| Precipitate in this compound stock | Contamination or degradation | Filter-sterilize the stock again through a 0.22 µm filter. Prepare fresh if necessary. |
This document provides a standardized framework for the production, quantification, and MIC determination of this compound. The provided protocols and data tables serve as a robust foundation for researchers to evaluate the antimicrobial potency of this compound against pathogens of interest. Given its broad-spectrum activity and multi-modal mechanism of action, this compound represents a promising natural compound for further development in therapeutic and preservative applications. Future work should focus on correlating in vitro MIC data with efficacy in complex biological environments and in vivo models.
3-Hydroxypropionaldehyde (3-HPA) is a high-value C3 chemical intermediate that has garnered significant interest in biorefinery and sustainable chemical production. This compound serves as a crucial metabolic intermediate in the microbial conversion of glycerol to various valuable chemicals, including 1,3-propanediol (1,3-PDO) and 3-hydroxypropionic acid (3-HP). 3-HPA itself has substantial commercial value as a specialty chemical, with prices reaching as high as $270 per gram at 95% purity, and exhibits notable antimicrobial properties that make it valuable for food preservation applications. The strategic importance of 3-HPA has increased substantially with the growth of the biodiesel industry, which generates massive amounts of crude glycerol as a byproduct—approximately 10 kg of crude glycerol per 100 kg of biodiesel produced. This abundant and low-cost carbon source provides an excellent feedstock for the biotechnological production of 3-HPA, enabling the development of integrated biorefineries that can improve the overall economics of biodiesel production. [1]
The biological production of 3-HPA represents a sustainable alternative to conventional chemical synthesis methods, offering advantages such as higher specificity, moderate process conditions, and greater tolerance to feedstock impurities. As global biodiesel production continues to expand—projected to reach 186 billion liters by 2026—the development of efficient biological routes for 3-HPA production from crude glycerol has become increasingly important for both economic and environmental reasons. This document provides comprehensive application notes and detailed protocols for researchers aiming to establish and optimize microbial platforms for 3-HPA production from glycerol, with particular emphasis on strain selection, genetic engineering strategies, fermentation conditions, and product analysis. [2] [1]
The CoA-independent pathway represents the most direct and widely utilized route for 3-HPA production from glycerol in microbial systems. This pathway consists of a single enzymatic step catalyzed by glycerol dehydratase (GDHt), which converts glycerol directly to 3-HPA through a dehydration reaction. GDHt is a coenzyme B12-dependent enzyme that requires adenosylcobalamin as an essential cofactor for its activity. The reaction mechanism involves the removal of a water molecule from glycerol, resulting in the formation of the aldehyde group in 3-HPA. This pathway is redox-neutral, meaning it doesn't involve the net production or consumption of reducing equivalents (NADH/NAD+), which makes it particularly attractive from a metabolic engineering perspective. The CoA-independent pathway is found in various natural 3-HPA producers, including Klebsiella pneumoniae, Lactobacillus reuteri, and Lactobacillus diolivorans, and has been successfully introduced into non-native hosts such as Escherichia coli and Bacillus subtilis through metabolic engineering. [3] [1]
The CoA-dependent pathway represents an alternative route for 3-HPA production that involves multiple enzymatic steps. Initially characterized in Lactobacillus reuteri, this pathway begins with the conversion of glycerol to 3-HPA catalyzed by a coenzyme B12-dependent glycerol hydratase (PduCDE). However, unlike the direct pathway, the CoA-dependent route subsequently converts 3-HPA to 3-hydroxypropanoyl-CoA via propionaldehyde dehydrogenase (PduP), then to 3-hydroxypropanoyl-phosphate by phosphotransacylase (PduL), and finally to 3-HP via propionate kinase (PduW). While this pathway doesn't directly accumulate 3-HPA as an end product, it represents an important natural route for glycerol metabolism that can be engineered for 3-HPA accumulation by blocking downstream conversion steps. The CoA-dependent pathway is generally considered less efficient for dedicated 3-HPA production compared to the CoA-independent route due to its complexity and the additional metabolic steps involved. [3]
The following diagram illustrates the key metabolic pathways for 3-HPA production from glycerol:
Figure 1: Metabolic Pathways for 3-HPA Production from Glycerol. This diagram illustrates the central position of 3-HPA in glycerol metabolism, showing its production by glycerol dehydratase (GDHt) and subsequent conversion to either 1,3-propanediol (1,3-PDO) by 1,3-propanediol oxidoreductase (PDOR) or to 3-hydroxypropionic acid (3-HP) by aldehyde dehydrogenase (ALDH). The cofactor requirements for each reaction are indicated in parentheses. [3] [1]
Several microorganisms possess the native capability to produce 3-HPA from glycerol, making them attractive candidates for process development without requiring extensive genetic modification. Lactobacillus diolivorans has emerged as a particularly promising natural producer, demonstrating remarkable tolerance to crude glycerol impurities and the ability to accumulate significant quantities of 3-HPA. In optimized systems, L. diolivorans has achieved impressive 3-HPA titers up to 35.9 g/L with yields reaching 0.91 mol3-HPA/molGlycerol and an exceptional average productivity of 4.8 g3-HPA/(gCDM·h). This high productivity is attributed to its robust glycerol dehydratase activity, which has been measured at approximately 2.23 U/mg protein in engineered strains. Another notable natural producer is Lactobacillus reuteri, which utilizes the CoA-dependent pathway for 3-HPA synthesis and has demonstrated the capability to produce 3-HP at concentrations up to 14 g/L from biodiesel-derived glycerol. Other natural producers include various species of Bacillus, Citrobacter, Clostridium, Enterobacter, and Klebsiella, though these generally exhibit lower productivities compared to specialized Lactobacillus strains. [1]
For non-native producers, significant metabolic engineering efforts have been undertaken to introduce and optimize 3-HPA production pathways. Klebsiella pneumoniae represents a particularly attractive engineered host due to its native capacity to synthesize vitamin B12, an essential cofactor for glycerol dehydratase, which eliminates the need for expensive cofactor supplementation. Through systematic metabolic engineering, including the overexpression of an endogenous aldehyde dehydrogenase (PuuC) under the strong tac promoter and blocking competing pathways for lactic acid and acetic acid synthesis, recombinant K. pneumoniae has achieved remarkable 3-HP production at 83.8 g/L with a conversion ratio of 54% from glycerol. While this study focused on 3-HP rather than 3-HPA accumulation, the strategies employed demonstrate the potential for engineering this host for 3-HPA production by modulating the balance between GDHt and ALDH activities. Escherichia coli has also been successfully engineered for 3-HPA production, with studies demonstrating that conditional repression of gapA (encoding glyceraldehyde-3-phosphate dehydrogenase) combined with deletion of yqhD (encoding an endogenous NADPH-dependent aldehyde reductase) significantly redirects metabolic flux toward 3-HPA synthesis, resulting in a twofold increase in production. However, a significant drawback of E. coli is its inability to synthesize vitamin B12, necessitating external supplementation of this expensive cofactor. More recently, Bacillus subtilis has been explored as a GRAS (Generally Recognized As Safe) host for 3-HP production, with engineered strains producing 10 g/L 3-HP in batch cultures, suggesting its potential applicability for 3-HPA production as well. [4] [5] [6]
Table 1: Comparison of Microbial Strains for 3-HPA Production from Glycerol
| Strain | Type | Maximum Titer (g/L) | Yield (mol/mol) | Key Features | Limitations |
|---|---|---|---|---|---|
| Lactobacillus diolivorans | Natural producer | 35.9 (3-HPA) | 0.91 | High productivity (4.8 g/gCDM·h); Crude glycerol tolerance | Requires vitamin B12 supplementation |
| Lactobacillus reuteri | Natural producer | 14 (3-HP) | N/R | CoA-dependent pathway; Vitamin B12 synthesis | Lower productivity |
| Klebsiella pneumoniae | Engineered | 83.8 (3-HP) | 0.54 | Native vitamin B12 synthesis; High glycerol metabolism | Pathogenic potential |
| Escherichia coli | Engineered | 71.9 (3-HP) | N/R | Well-characterized genetics; Extensive toolkit | Requires vitamin B12 supplementation |
| Bacillus subtilis | Engineered | 10 (3-HP) | 0.70-0.80 | GRAS status; Robust fermentation | Lower titer |
Note: N/R = Not reported in the cited references; Values shown for 3-HP indicate potential for 3-HPA production through pathway engineering. [3] [4] [1]
A critical factor limiting 3-HPA production in many microbial systems is the inefficient transport of glycerol into the cell. To address this bottleneck, researchers have focused on overexpressing glycerol uptake proteins to enhance glycerol assimilation. In Lactobacillus diolivorans, recombinant overexpression of the endogenous glycerol uptake facilitator protein PduF resulted in a 1.3-fold increase in glycerol conversion and a corresponding increase in glycerol dehydratase activity from 1.70 to 2.23 U/mg protein. This genetic modification significantly improved 3-HPA productivity, demonstrating that glycerol transport can be a rate-limiting step in 3-HPA biosynthesis. The engineered strain accumulated up to 35.9 g/L 3-HPA with a remarkable yield of 0.91 mol3-HPA/molGlycerol, highlighting the importance of optimizing glycerol uptake alongside pathway engineering. For implementation, the pduF gene should be cloned under the control of a strong constitutive promoter (such as the GAP promoter from L. diolivorans) and integrated into the genome or expressed on a stable plasmid system. This strategy is particularly effective in natural 3-HPA producers that already possess robust glycerol dehydratase activity but may be limited by substrate uptake. [1]
A fundamental challenge in 3-HPA production is preventing rapid conversion of 3-HPA to downstream products, particularly 1,3-PDO and 3-HP. To achieve 3-HPA accumulation, it is essential to create an enzymatic imbalance by enhancing glycerol dehydratase activity while limiting aldehyde dehydrogenase and 1,3-propanediol oxidoreductase activities. In Klebsiella pneumoniae, this has been achieved through several strategic approaches:
Promoter engineering: Replacing constitutive promoters with strong inducible promoters (e.g., tac promoter) for glycerol dehydratase expression while using native promoters for aldehyde dehydrogenase genes. [6]
Competitive pathway disruption: Targeted deletion of genes encoding 1,3-propanediol oxidoreductase (dhaT) and aldehyde dehydrogenase (puuC) to prevent 3-HPA conversion. [5] [6]
Cofactor engineering: Manipulating NAD+/NADH ratios to favor 3-HPA accumulation over reduction to 1,3-PDO, often through the use of bioelectrochemical systems. [7]
These strategies have enabled significant 3-HPA accumulation in resting cell systems, where metabolic activity is maintained but cell growth is limited, reducing the carbon flux toward biomass formation and allowing greater 3-HPA accumulation. [1]
Advanced metabolic engineering approaches have employed genetic toggle switches to dynamically control metabolic flux during fermentation. In E. coli, a metabolic toggle switch has been used for conditional repression of gapA (encoding glyceraldehyde-3-phosphate dehydrogenase), redirecting carbon flux from central metabolism toward the 3-HPA synthesis pathway. This strategy, when combined with deletion of the endogenous yqhD gene (encoding an NADPH-dependent aldehyde reductase), resulted in a twofold increase in 3-HP production, demonstrating its potential for 3-HPA accumulation. The toggle switch system consists of two repressible promoters controlling the expression of each other's repressors, allowing irreversible switching between metabolic states upon induction. This approach is particularly valuable for targeting essential genes in central metabolism, whose complete deletion would be lethal to the cell. Implementation requires careful characterization of switching timing and inducer concentration to maximize product formation while maintaining sufficient metabolic activity for cell growth and cofactor regeneration. [5]
Protocol 1: Overexpression of Glycerol Uptake Protein in Lactobacillus diolivorans
Vector Construction:
Transformation of L. diolivorans:
Protocol 2: Engineering K. pneumoniae for Enhanced 3-HPA Production
PuuC Expression Vector Construction:
Competitive Pathway Disruption:
Protocol 3: Two-Stage Cultivation of L. diolivorans for 3-HPA Production
Biomass Generation (Seed Reactor):
Biotransformation (Production Reactor):
Protocol 4: Fed-Batch Fermentation of Engineered K. pneumoniae
Seed Culture:
Fermentation Medium:
Fermentation Conditions:
Fed-Batch Operation:
Table 2: Optimization Parameters for 3-HPA Production in Different Microbial Systems
| Parameter | L. diolivorans | K. pneumoniae | E. coli | B. subtilis |
|---|---|---|---|---|
| Temperature | 30°C | 37°C | 37°C | 37°C |
| pH | 5.0-5.5 | 7.0 | 7.0 | 7.0 |
| Oxygen | Anaerobic | Oxygen-limited | Microaerobic | Microaerobic |
| Vitamin B12 | 5 mg/L | Self-producing | 15 μM | 15 μM |
| Inducer | N/A | 0.1 mM IPTG | 0.1 mM IPTG | 0.5 mM IPTG |
| Glycerol Concentration | 2-10% (crude) | 15-20 g/L (initial) | 10-15 g/L | 12 g/L |
| Optimal Yield Time | 12-24 hours | 48-72 hours | 48 hours | 24-48 hours |
Note: Optimal conditions may vary based on specific strain engineering and reactor configuration. [4] [1] [6]
Protocol 5: 3-HPA Quantification by HPLC
Sample Preparation:
HPLC Conditions:
Calibration:
Protocol 6: Enzyme Activity Assays
Glycerol Dehydratase Activity:
Aldehyde Dehydrogenase Activity:
Despite significant advances in microbial production of 3-HPA, several technical challenges remain that limit industrial implementation. 3-HPA toxicity represents the most significant bottleneck, as this intermediate exhibits strong antimicrobial activity and can inhibit cell growth at concentrations as low as 5 g/L. This toxicity necessitates the use of resting cell systems or two-stage processes that separate growth from production, increasing process complexity. Additionally, enzyme instability—particularly of glycerol dehydratase, which suffers from mechanism-based inactivation by glycerol—requires sophisticated reactor designs or continuous reactivation systems. The requirement for coenzyme B12 in the most efficient glycerol dehydratase systems presents another challenge, as only a limited number of production hosts can endogenously synthesize this expensive cofactor. For hosts lacking this capability, exogenous B12 supplementation significantly increases production costs. Finally, redox imbalances often occur when 3-HPA conversion pathways are blocked, leading to accumulation of reduced cofactors that inhibit further metabolism. Addressing these limitations requires integrated approaches combining metabolic engineering, process optimization, and novel reactor designs. [3] [1]
Several promising strategies are emerging to address current limitations in 3-HPA production. Bioelectrochemical systems (BES) offer a novel approach to regulate intracellular redox states by enabling electron transfer between cells and electrodes. In recombinant K. pneumoniae, application of an electrical potential (+0.5 V vs. Ag/AgCl) to the anode resulted in a 1.7-fold enhancement of 3-HP production compared to controls, primarily through regulation of the intracellular NADH/NAD+ ratio. This approach can be combined with in situ product recovery using three-compartment BES configurations that simultaneously extract organic acid byproducts, further enhancing yields. Protein engineering of glycerol dehydratase to improve stability and reduce cofactor requirement represents another active research area, with studies focusing on enzyme reactivation systems and oxygen-tolerant variants. For toxicity mitigation, two-phase fermentation systems with continuous product extraction and cell surface display of 3-HPA-converting enzymes are being explored to minimize intracellular accumulation. Finally, systems metabolic engineering approaches that integrate genomic, transcriptomic, and fluxomic data are enabling comprehensive optimization of production hosts, with recent studies demonstrating the potential of CRISPR-Cas9 based genome editing for rapid strain development. These advanced strategies, combined with ongoing efforts to utilize crude glycerol feedstocks more efficiently, are expected to significantly improve the economic viability of biological 3-HPA production in the near future. [2] [7]
The biological production of 3-HPA from glycerol represents a promising route for valorizing biodiesel industry waste streams while producing a valuable platform chemical. This document has provided comprehensive application notes and detailed protocols for establishing 3-HPA production platforms, covering essential aspects from strain selection and genetic engineering to fermentation optimization and analytical methods. Current research demonstrates that both natural producers like Lactobacillus diolivorans and engineered hosts such as Klebsiella pneumoniae can achieve high 3-HPA productivities when appropriate metabolic engineering and process optimization strategies are implemented. Key success factors include enhancing glycerol uptake, balancing pathway enzyme expression, managing cofactor ratios, and implementing effective fermentation strategies. While technical challenges remain, particularly regarding 3-HPA toxicity and cofactor requirements, emerging technologies in bioelectrochemical systems, protein engineering, and synthetic biology offer promising solutions. As these advances continue to mature, biological production of 3-HPA from glycerol is expected to become increasingly competitive with conventional chemical synthesis methods, contributing to the development of more sustainable biorefining processes.
The table below summarizes key findings from recent studies on maximizing this compound yield:
| Strain / System | Optimal Glycerol Concentration | Optimal Biomass (L. reuteri) | Key Outcome / this compound Yield Impact | Citation |
|---|---|---|---|---|
| Pig Slurry Treatment | 3 g/kg to 6 g/kg | 1.2 g/kg to 12 g/kg | Up to 95% reduction in CH₄ emissions; higher biomass and glycerol combination most effective [1]. | |
| L. reuteri LR301 (In Vitro) | 600 mM (∼55 g/L) | Not Specified | Showed the best bacteriostatic effect; higher concentrations (800 mM) led to inhibition [2] [3]. | |
| L. reuteri LR301 (In Vitro) | > 200 mM | Not Specified | Glycerol concentrations above 200 mM can inhibit GDHt enzyme activity and reduce 3-HPA synthesis [2]. |
Here are detailed methodologies based on the cited research to guide your experiments.
This protocol is adapted from slurry experiments and can be modified for various applications [1].
Bacterial Biomass Preparation:
pdu-cbi-cob-hem operon).Treatment Application:
This protocol helps identify strain-specific inhibitory thresholds [2] [3].
Culture Setup:
Analysis:
gldA, dhaT, glpK) between cultures with and without high glycerol.| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low this compound Yield | Glycerol concentration is too high, inhibiting the GDHt enzyme [2]. | Titrate glycerol levels. Test a range from 50-600 mM to find the optimum for your strain. |
| Insufficient biomass to convert available glycerol [1]. | Increase the initial biomass concentration while monitoring for other inhibitory effects. | |
| Enzyme Inactivation | "Suicidal inactivation" of GDHt by glycerol during reaction [2]. | Explore the addition of enzyme reactivation factors (ATP, Mg²⁺, coenzyme B12) or use of aldeyhyde-complexing agents (e.g., carbohydrazide) to stabilize the intermediate [2]. |
The following diagram illustrates the key pathways and inhibition mechanisms of glycerol metabolism in L. reuteri, which is central to understanding how to optimize this compound production.
This diagram shows the dual role of glycerol as both a substrate for this compound production and an inhibitor of its synthesis, affecting the process both enzymatically and transcriptionally [1] [2].
| Question | Answer & Troubleshooting Tips | Key References |
|---|---|---|
| What is the primary mechanism of reuterin toxicity? | This compound is a broad-spectrum antimicrobial that induces oxidative stress in target cells. It functions by modifying thiol groups in proteins and small molecules (e.g., glutathione), disrupting the intracellular redox balance. | [1] [2] |
| Which microbial pathways are linked to this compound sensitivity? | Gene deletions in pathways for aromatic amino acid synthesis, sulfur metabolism, and glutathione metabolism increase sensitivity. These pathways are crucial for managing the oxidative stress caused by this compound. | [1] |
| Is this compound toxic to human cells? | In vitro studies indicate low cytotoxicity. Human colorectal adenocarcinoma cells (Caco-2) showed no altered viability or membrane integrity at concentrations up to 1080 mM. No significant hemolytic activity was observed at 270 mM. | [3] |
| How can I reduce this compound's toxicity in my culture? | Adding cysteine to the growth medium before this compound exposure can suppress its antimicrobial effect, as cysteine's thiol group can neutralize this compound. | [2] |
| Why does my L. reuteri strain not produce this compound? | Ensure the culture conditions are correct. This compound production requires glycerol as a substrate and is often optimal under anaerobic conditions. Production can be inhibited by excess glucose. | [4] |
This protocol is adapted from studies that used systematic genetic screens to elucidate this compound's antibacterial mechanisms [1].
This protocol follows in vitro methods used to assess this compound for potential therapeutic applications [3].
| Factor Type | Specific Gene/Pathway | Effect on this compound | Proposed Mechanism |
|---|---|---|---|
| Sensitivity Factors | oxyR gene knockout |
Increased Sensitivity | Disrupts regulation of oxidative stress response [2]. |
| Aromatic amino acid synthesis pathways | Increased Sensitivity | Creates metabolic vulnerabilities to oxidative stress [1]. | |
| Sulfur and glutathione metabolism pathways | Increased Sensitivity | Impairs ability to manage redox balance and neutralize reactive oxygen species (ROS) [1]. | |
| Resistance Factors | Biofilm-related genes (omrA, aaeR) |
Increased Resistance | Enhanced biofilm formation acts as a physical barrier, reducing this compound uptake [1]. |
| Antioxidant defense proteins | Increased Resistance | Forms a functional network to counteract oxidative stress [1]. |
| Assay Type | Cell Line / System | Highest "No-Effect" Concentration | Observed Effect at Higher Concentrations |
|---|---|---|---|
| Cell Viability | Human Colorectal Adenocarcinoma (Caco-2) | 1080 mM | No alteration in viability up to this concentration [3]. |
| Membrane Integrity | Human Colorectal Adenocarcinoma (Caco-2) | 1080 mM | Integrity remained unaltered up to this concentration [3]. |
| Hemolytic Activity | Human Red Blood Cells | 270 mM | No significant hemolysis detected at this concentration [3]. |
The diagram below summarizes the cellular mechanism of this compound toxicity and the corresponding experimental strategies to investigate it, as described in the FAQs and protocols.
The core challenge is that this compound (3-HPA) in water exists as a dynamic, multi-component system that is sensitive to its environment [1]. The table below outlines common issues and their solutions.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Rapid loss of antimicrobial activity during storage | Degradation of the active 3-HPA component over time; storage at elevated temperatures. | Store the this compound solution at -20°C; for short-term, room temperature is acceptable if used within 4 weeks [2] [3]. |
| Low antimicrobial efficacy in application | The active components have degraded; the initial production yield was low. | Confirm activity against a target strain (e.g., S. aureus); optimize the two-step production process to increase initial 3-HPA concentration [3] [1]. |
| Inconsistent stability results between batches | Variations in production parameters (glycerol concentration, cell density, incubation time). | Standardize the bioproduction protocol. Use high-density resting cells (e.g., 1.6 × 10^10 CFU/mL) and 300-400 mM glycerol [1]. |
| Toxicity concerns for final application | Presence of acrolein, a toxic byproduct that can form from 3-HPA dehydration. | Consider bisulfite addition during production to form a non-toxic 3-HPA-bisulfite complex, which also increases yield [1]. |
Q1: What is the maximum concentration of this compound I can achieve in water, and how stable is it? A: Production levels of 235 mM (≈17.1 g/L) of 3-HPA have been achieved using optimized two-step processes [1]. Stability is highly dependent on storage temperature. One study found that 3-HPA concentration remained stable at -20°C for 35 days, followed by a slow decrease. Repeated freeze-thaw cycles also cause a gradual decline in concentration [3].
Q2: Does incorporating this compound into a hydrogel improve its stability? A: Yes, certain hydrogel matrices can effectively preserve this compound's activity. Research shows that this compound preserved its antimicrobial activity in carboxymethylcellulose (CMC)-based hydrogels over 28 days of storage at room temperature (23–25°C) [2] [4]. This makes hydrogel formulation a promising strategy for creating stable, easy-to-apply sanitizers or topical products.
Q3: Is this compound stable and safe for potential therapeutic or food applications? A: Evidence from in vitro studies is promising. This compound is highly stable in gastrointestinal conditions [5]. Toxicity tests on human colorectal adenocarcinoma cells showed that cell viability and membrane integrity remained unaltered by this compound concentrations of up to 1080 mM, and no significant hemolytic activity was detected in blood cells exposed to 270 mM this compound [5]. This suggests a wide safety margin for its use.
This is the preferred method for producing high yields of this compound (3-HPA) [1].
Step 1: Biomass Production
Step 2: Biotransformation of Glycerol to 3-HPA
To quantitatively assess the stability of your this compound solution under different conditions.
The table below summarizes key stability findings from recent research.
| Storage Condition | Stability Duration | Key Finding / Quantitative Result |
|---|---|---|
| Room Temp (in CMC hydrogel) | 28 days | Preserved antimicrobial activity throughout storage [2]. |
| -20°C (in solution) | 35 days | 3-HPA content remained stable, followed by a slow decrease [3]. |
| Repeated Freeze-Thaw | Multiple cycles | Caused a slow but steady decrease in 3-HPA concentration [3]. |
| In Gastrointestinal Model | N/A | Activity remained stable during transit, indicating resilience to pH and enzymes [5]. |
The following diagrams illustrate the core concepts and workflows related to this compound stability.
This diagram depicts the dynamic and complex equilibrium of the this compound system in water, which is fundamental to understanding its stability challenges.
This flowchart outlines the complete experimental workflow from production to stabilization, highlighting key decision points.
The following table summarizes optimal conditions for high reuterin production across different Limosilactobacillus reuteri strains.
| Strain | Optimal Glycerol Concentration | Optimal Biomass (log CFU/mL) | Key Environmental Factors | Reported Output |
|---|---|---|---|---|
| L. reuteri DSM 20016 [1] | 50 - 100 mmol/L [1] | 8 [1] | Fermentation in filmogenic solution (sodium alginate), 37°C, 24-72h anaerobic fermentation [1]. | Highest production yield achieved with this strain [1]. |
| L. reuteri DPC16 [2] | 300 - 350 mmol/L [2] | ~21 g/L (dry cell weight) [2] | Two-stage process with resting cells. Conversion at 25-30°C, pH 6.2-6.8, for 1-2 hours [2]. | Highest yield obtained under these conditions [2]. |
| L. coryniformis WBB05 [3] | 200 mmol/L [3] | Information not specified in provided search results | Aerobic incubation at 20°C [3]. | 123 mM this compound from 200 mM glycerol [3]. |
This protocol, optimized for L. reuteri DPC16, details the efficient two-stage "resting cell" process for this compound production [2].
Here are solutions to some frequently encountered problems in this compound production.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low this compound Yield | Glycerol concentration too high or too low. | Test a range of glycerol concentrations (50-350 mmol/L). Higher conversion yield may be achieved with lower (50 mmol/L) glycerol, while higher concentration may require 300+ mmol/L [1] [2]. |
| Sub-optimal biomass. | Increase the initial biomass to at least 8 log CFU/mL or 21 g/L dry cell weight [1] [2]. | |
| Incorrect pH or temperature. | Adhere strictly to optimal parameters (e.g., pH ~6.5, temperature 25-37°C) [1] [2]. | |
| Low Cell Viability After Production | Toxicity of this compound to the producer strain. | This is a known phenomenon [1]. Use a two-stage resting cell process, which separates growth from production, to mitigate this issue [2] [4]. |
| Inconsistent Results Between Batches | Variability in cell age or health. | Standardize the culture age at harvesting. For L. reuteri DPC16, using 20-24 hour-old cells improves consistency [2]. |
The following diagram illustrates the core workflow for this compound production and a logical path for diagnosing common issues.
The pdu (propanediol utilization) gene cluster enables bacteria to metabolize 1,2-propanediol while protecting the cell from toxic intermediates [1]. The key functional unit is a bacterial microcompartment—a protein-based organelle that acts as a chemical reactor [1].
| Feature | Description |
|---|---|
| Primary Function | Encapsulates metabolic pathways involving toxic or volatile intermediates [1]. |
| Core Components | Enzymes for propanediol catabolism and structural shell proteins [1]. |
| Toxic Intermediate | Propionaldehyde is produced during propanediol breakdown [1]. |
| Protective Role | Shell proteins sequester propionaldehyde, preventing cytotoxicity and concentrating substrates [1]. |
The diagram below outlines a general experimental workflow for initiating a study of the PDU cluster, from hypothesis to initial validation.
This workflow provides a logical sequence for investigating PDU cluster regulation. The core challenge you will address in the "Analysis" phase is directly measuring how a specific substrate influences the cluster's activity.
Reuterin (3-hydroxypropionaldehyde, 3-HPA) is a highly potent antimicrobial metabolite produced by Lactobacillus reuteri from glycerol [1] [2]. A major challenge in working with this compound is its toxicity, which can lead to the suicidal inactivation of the very enzyme that produces it, glycerol dehydratase (GDHt), and can also be cytotoxic in your experiments [2] [3].
Complexation is a key strategy to stabilize this compound. This process involves binding the reactive aldehyde group of 3-HPA with another compound. This binding reduces its toxicity, prevents enzyme inhibition, and allows for its accumulation and storage [2].
The table below summarizes the primary complexing agents mentioned in scientific literature.
| Complexing Agent | Key Function & Application | Reported Outcome |
|---|---|---|
| Sodium Bisulfite [2] | Traps 3-HPA as a complex to prevent enzyme inactivation during production. | Prevents suicidal inactivation of GDHt, enabling higher yields [2]. |
| Carbohydrazide [2] [3] | Used in in situ complexation reactions during cultivation. | Increased 3-HPA yield; one study reported a 1.9x yield improvement [2] [3]. |
| Semicarbazide [2] | Traps 3-HPA to overcome its inhibitory effect during bioconversion. | Allows for continuous production where the process would otherwise rapidly terminate [2]. |
Here are methodologies based on current research for producing this compound while managing its toxicity.
This protocol is adapted from studies using complexing agents to stabilize this compound during its production by L. reuteri [2] [3].
If you are working with pre-produced or purified this compound, these assays can help determine its stability and safe working concentration [4].
The following diagram illustrates the decision-making workflow for managing this compound toxicity, incorporating the protocols above.
Q1: Besides complexation, are there other strategies to improve this compound yield? Yes, metabolic engineering is a powerful approach. One study created a recombinant L. reuteri strain (RPRB3007) with an overexpressed pdu operon (containing the genes for this compound production). This strain showed a 1.9 times higher specific 3-HPA production rate compared to the wild-type strain [2].
Q2: What is the typical shelf-life and storage condition for this compound? While stability can vary, this compound is known to be stable across a wide pH range and resistant to proteolytic and lipolytic enzymes [4]. Filter-sterilized supernatants containing this compound can be stored at -20°C for future use [4].
Q3: I cannot find a precise molar ratio for bisulfite. What should I do? The exact stoichiometric ratios for complexation are often optimized for specific experimental setups. It is recommended to consult the foundational papers that use these methods and perform empirical testing. You may start with the concentrations mentioned in Protocol 1 (e.g., 50.6 g/L carbohydrazide with 50 g/L glycerol) [3] and adapt from there.
Here are answers to some common challenges faced during the microbial production of 3-Hydroxypropionic Acid (3-HP) from glycerol.
Q: Why is my 3-HP yield low, with high accumulation of by-products like 1,3-propanediol (1,3-PDO) or lactate?
dhaT and yqhD genes to eliminate 1,3-PDO production [1] [2]. Additionally, knocking out ldhA prevents lactate formation [2].yqhD gene is crucial to reduce 1,3-PDO, a major by-product [3] [4]. One study showed that a triple knockout of tpiA, zwf, and yqhD increased 3-HP yield by 7.4-fold compared to the base strain [4].Q: The intermediate 3-HPA is toxic and inhibits cell growth. How can I manage this?
tac promoter) to drive the expression of a highly active ALDH, which was shown to be more effective than a constitutive promoter [1].gapA), redirecting flux toward 3-HP and reducing 3-HPA accumulation [3].Q: How does oxygen level affect my 3-HP fermentation?
Q: My production host requires expensive Vitamin B12. Are there alternatives?
The choice of microbial host significantly impacts the production strategy and outcome. The table below summarizes the key features of several organisms used for 3-HP production.
| Host Microorganism | Key Advantages | Key Challenges | Reported High 3-HP Titer | Essential Pathway Components |
|---|---|---|---|---|
| Klebsiella pneumoniae | Naturally produces Vitamin B12; efficiently metabolizes glycerol [8] [1] | Pathogenic; requires careful handling; produces multiple by-products [8] | 83.8 g/L [1] | GDHt (DhaB) & ALDH (e.g., PuuC) [1] |
| Escherichia coli | Well-understood genetics; easy to engineer [8] [3] | Requires Vitamin B12 supplementation; sensitive to 3-HP and inhibitors [10] [8] | 71.9 g/L [8] [2] | GDHt (DhaB) & ALDH (e.g., GabD4) [5] |
| Issatchenkia orientalis | High acid tolerance; enables low-pH fermentation [10] | Relatively new chassis; less established tools | Reported for BSG hydrolysate [10] | β-alanine pathway [10] |
| Aspergillus niger | Acid-tolerant; can use lignocellulosic feedstocks [9] | Filamentous fungus; slower growth | 36.0 g/L (from corn stover) [9] | β-alanine pathway [9] |
| Bacillus subtilis | Generally Recognized As Safe (GRAS) status [6] | Lower titers reported in early research | 10 g/L [6] | GDHt (DhaB) & ALDH (PuuC) [6] |
To better understand the technical issues, the following diagrams outline the core metabolic pathway and a common problem.
Core Pathway & Cofactor Competition
This diagram shows the two-step conversion of glycerol to 3-HP and its competing pathway. The key is to maximize flux through the green ALDH reaction.
Problem & Solution: 3-HPA Toxicity
This diagram contrasts the common problem of 3-HPA accumulation with its primary solution: rebalancing enzyme expression to ensure rapid consumption of the toxic intermediate.
This compound (3-hydroxypropionaldehyde, 3-HPA) is a broad-spectrum antimicrobial compound produced by specific bacteria, notably Limosilactobacillus reuteri, during the anaerobic fermentation of glycerol [1] [2]. Its activity is attributed to a dynamic system in aqueous solution, primarily involving its monomer, hydrated monomer, and cyclic dimer forms [3].
The production is a two-stage process: first, growing the bacterial biomass, and second, using these "resting cells" to convert glycerol into this compound [3]. The core enzymatic reaction is catalyzed by a glycerol dehydratase, which is dependent on vitamin B12 (co-enzyme Vb-12) as a cofactor [3].
The following diagram illustrates the workflow for producing and quantifying this compound using resting cells of L. reuteri.
Multiple factors significantly impact the yield of this compound. The table below summarizes key parameters and their optimal ranges based on recent research.
| Factor | Optimal Condition / Range | Effect & Notes |
|---|---|---|
| Glycerol Concentration | 100 - 350 mmol/L [1] [3] | The most critical factor [3]. Higher concentrations (e.g., 300-350 mmol/L) can maximize yield, but lower levels (50 mmol/L) may improve conversion efficiency [1]. |
| Temperature | 30 - 37°C [3] [2] | A study found 30°C optimal for one strain, while 37°C is standard [3]. Microbial die-off begins at 110°F (~43°C) [4]. |
| pH | 6.2 - 7.0 [3] | The second most critical factor. A pH of 6.2 was found optimal for one strain [3]. |
| Biomass Concentration | 8 log CFU/mL - 25 g/L (dry cell mass) [1] [3] | Higher starting cell density correlates with higher this compound production [1]. |
| Cell Age | 20 - 24 hours (stationary phase) [3] | Using cells harvested after ~20 hours of growth is most efficient [3]. |
| Conversion Time | 1 - 3 hours [3] [2] | This compound production is rapid, with high yields often achieved within 1-3 hours of incubation [3]. |
| Oxygen | Anaerobic conditions [1] | Essential for standard L. reuteri strains. Some Lactobacillus coryniformis strains can produce this compound aerobically [5]. |
Here are answers to frequently asked questions regarding challenges in this compound production.
Q1: My fermentation yielded little to no this compound. What went wrong?
Q2: My this compound preparation has a foul smell or shows microbial contamination. How can I prevent this?
Q3: The antimicrobial activity of my this compound is inconsistent. What factors affect its efficacy?
This protocol is adapted from multiple studies [3] [2] and reflects an efficient method for laboratory-scale this compound production.
Part A: Biomass Production
Part B: this compound Production via Bioconversion
Part C: this compound Quantification (Colorimetric Method)
This compound (3-hydroxypropionaldehyde) is a broad-spectrum antimicrobial compound produced by various bacterial species, most notably the probiotic bacterium Limosilactobacillus reuteri. This multi-component system exists in a dynamic equilibrium between its active form (3-HPA), hydrate, dimeric forms, and acrolein, contributing to its potent antimicrobial activity across a wide pH range. Unlike many antimicrobial agents, this compound demonstrates particular efficacy against Gram-negative pathogens while showing relatively lower activity against many beneficial Lactobacillus species, making it an attractive candidate for therapeutic applications where preserving beneficial gut flora is desirable. The compound's water solubility, stability across pH variations, and resistance to enzymatic degradation by proteolytic and lipolytic enzymes further enhance its commercial potential for both industrial and clinical applications.
The industrial significance of this compound stems from its diverse applications across multiple sectors. In food safety, this compound has demonstrated efficacy in preserving various products including dairy items, meat, and fresh produce by inhibiting spoilage microorganisms and pathogens. Therapeutically, this compound shows promise as an anti-infective agent against challenging pathogens like Clostridioides difficile, with recent research revealing interesting anti-cancer properties through induction of pyroptosis in hepatocellular carcinoma cells. The compound's ability to selectively target pathogens while sparing beneficial bacteria presents a significant advantage over conventional antibiotics, particularly in an era of increasing antimicrobial resistance. Additionally, this compound production aligns with green chemistry principles through its biocatalytic synthesis from renewable glycerol feedstocks, offering an environmentally sustainable alternative to traditional chemical preservatives.
Table: Summary of this compound's Industrial Application Potential
| Application Area | Key Findings | Relevant Microorganisms/Contexts |
|---|---|---|
| Food Preservation | Effective in dairy products and meat; prevents late blowing defect in cheese | Clostridium tyrobutyricum, Penicillium expansum, Listeria monocytogenes |
| Healthcare Applications | Inhibits C. difficile growth and sporulation; demonstrates anti-cancer activity | Clostridioides difficile, hepatocellular carcinoma cells |
| Agricultural Use | Potential for silage preservation and pathogen control | Various spoilage microorganisms in plant materials |
Industrial-scale this compound production primarily employs two fundamental approaches: the one-step in situ method and the two-step purification process. The one-step method involves cultivating L. reuteri directly in a growth medium containing glycerol, allowing simultaneous bacterial growth and this compound production. While simpler in concept, this approach typically yields lower final concentrations of this compound and requires more complex downstream purification processes to separate this compound from media components. Recent applications of this method have demonstrated successful implementation in food matrices like cheese, where L. reuteri adjunct cultures combined with glycerol supplementation effectively produce this compound directly in the food product to prevent late blowing defect caused by Clostridium tyrobutyricum [1]. The two-step process separates biomass production from this compound synthesis, first growing L. reuteri cells in optimal growth media (typically MRS), then harvesting and transferring these cells to a glycerol-water solution for this compound production [2]. This method typically achieves significantly higher yields – up to 235 mM according to some studies – and simplifies subsequent purification steps.
The critical process parameters for optimizing this compound production vary depending on the selected method but consistently include glycerol concentration, biomass density, incubation time, and temperature. For the two-step process, research indicates that glycerol concentrations between 100-400 mM directly impact final this compound yield, with optimal concentration potentially strain-dependent. Biomass concentration represents another crucial factor, with studies demonstrating that cell densities of approximately 1.6 × 10^10 CFU/mL can achieve maximal this compound production around 235 mM under optimal conditions [2]. Incubation temperature for the conversion phase typically ranges between 15-37°C, with some studies reporting optimal production at approximately 30°C. pH control around 6.0 has been shown to expedite production, while addition of lactate to the glycerol-water solution may positively impact 3-HPA accumulation.
Table: Quantitative Comparison of this compound Production Methods
| Production Parameter | One-Step (In Situ) Process | Two-Step Process |
|---|---|---|
| Maximum Reported Yield | 33.97 mM (in fermented milk product) [3] | 235 mM (in glycerol-water solution) [2] |
| Glycerol Concentration | Varies by application; 50-100 mM in cheese production [1] | 100-400 mM (optimal concentration may be strain-dependent) [2] |
| Biomass Requirement | Standard culture densities | High cell densities (up to 1.6 × 10^10 CFU/mL) [2] |
| Incubation Temperature | 37°C (for growth and production) | 15-37°C (30°C optimal in some strains) [2] |
| Key Advantages | Simplified processing; direct application in food matrices | Higher yields; easier purification; better process control |
| Primary Limitations | Lower yields; complex purification; product inhibition | Requires biomass separation; additional processing step |
Maximizing this compound production requires careful optimization of both biological and process parameters. The toxicity of accumulated 3-HPA to L. reuteri cells represents a fundamental limitation in production scaling, as end-product inhibition constrains conversion efficiency. To address this challenge, researchers have developed innovative approaches including the addition of bisulfite compounds that form non-toxic complexes with 3-HPA, effectively removing the inhibitory product and driving the reaction toward greater glycerol conversion [2]. Alternative strategies include cell immobilization techniques using calcium alginate beads or other support matrices that can enhance productivity by maintaining cell viability and function while allowing continuous operation. From a biochemical perspective, the genetic regulation of this compound production involves the pdu-cbi-cob-hem gene cluster, which encodes the glycerol dehydratase enzyme (pduCDE) responsible for the conversion of glycerol to 3-HPA, as well as genes involved in vitamin B12 cofactor synthesis essential for this conversion [2].
Process optimization must also consider the composition of the conversion medium, particularly the exclusion of glucose which can redirect bacterial metabolism away from this compound production. Studies indicate that incubation times for the conversion phase typically range from 45-120 minutes, with optimal duration dependent on other process parameters. For large-scale production, purification methodologies may include ion exchange chromatography, reactive distillation, or other separation techniques to isolate 3-HPA from the conversion mixture. It is important to note that optimal production parameters frequently demonstrate strain-specific variations, necessitating experimental determination for specific production strains. Additionally, scaling from laboratory to industrial production introduces challenges related to oxygen transfer, mixing efficiency, and temperature control that must be addressed through appropriate bioreactor design and process control strategies.
Inadequate this compound production represents one of the most frequent challenges in scaling operations, with multiple potential contributing factors. The glycerol concentration in the conversion medium must be carefully optimized, as both insufficient and excessive glycerol can limit yields. Studies indicate that concentrations around 300 mM typically maximize production for many strains, though some evidence suggests that 400 mM may be optimal for certain industrial strains [2]. The physiological state and density of production cells significantly impact conversion efficiency, with resting cell concentrations of at least 1.6 × 10^10 CFU/mL recommended for maximal production in the two-step process. When using probiotic capsules as starter cultures, ensure an initial count of at least 2 billion viable cells to reliably initiate fermentation [4]. Temperature control represents another critical factor, as L. reuteri experiences microbial die-off beginning at 40°C (104°F), with near-complete inactivation occurring at 49°C (120°F) [4]. Maintaining optimal temperature around 37°C throughout the production process is essential for consistent yields.
Process parameters requiring careful monitoring include incubation time, pH, and potential substrate limitations. The conversion of glycerol to this compound typically reaches completion within 45-120 minutes under optimal conditions, with prolonged incubation providing no additional benefit and potentially promoting degradation. The pH stability of the production medium should be maintained around pH 6.0, which has been shown to expedite production without compromising enzyme activity. Additionally, investigators should verify that prebiotic fibers like inulin included in some production formulations do not introduce microbial contaminants that could interfere with production. Recent analyses have detected both spore-forming and non-spore-forming microbes in commercial inulin powders, recommending preheating the liquid component to 82°C (180°F) for 2-3 minutes followed by cooling before inoculation to minimize contamination risks [4]. For persistent production issues, consider strain substitution or genetic improvement of production strains to enhance glycerol conversion efficiency and this compound tolerance.
Inconsistent antimicrobial activity in this compound preparations can stem from multiple factors related to both production and storage conditions. The dynamic equilibrium between this compound's different forms (3-HPA, its hydrate, dimer, and acrolein) means that composition can shift under different conditions, potentially affecting bioactivity [5] [2]. Research indicates that Gram-positive microorganisms generally demonstrate greater resistance to this compound compared to Gram-negative bacteria, with Penicillium expansum surviving concentrations up to 10 mM while Escherichia coli strains may be inhibited by as little as 0.9 mM [3]. This intrinsic variation in sensitivity must be considered when applying this compound against different target organisms. The composition of the application matrix significantly influences efficacy, with complex biological environments potentially reducing activity through component interactions or increased oxidative stress protection for target organisms.
Quality assurance protocols should include regular verification of this compound concentrations in stored batches, particularly if efficacy issues emerge. When confronting resistance problems, consider implementing combination approaches with other antimicrobials, as studies demonstrate synergistic effects between this compound and compounds like nisin or lactic acid against various pathogens including Listeria monocytogenes and Staphylococcus aureus [3]. For applications targeting specific pathogens, preliminary sensitivity testing is recommended to establish the minimum inhibitory concentration (MIC) under application conditions, as this can vary substantially between microorganisms. Recent mechanistic studies indicate that this compound induces oxidative stress in bacterial cells by generating reactive oxygen species and depleting glutathione reserves, so environmental conditions that affect oxidative stress responses in target organisms may significantly impact this compound efficacy [6] [7].
Two-step this compound production represents the most efficient method for generating high concentrations of this compound for research and development purposes. Begin by inoculating L. reuteri into MRS broth and incubating anaerobically at 37°C for 18-24 hours to achieve late logarithmic growth phase. Centrifuge the culture at 5,000 × g for 15 minutes at 4°C, then wash the cell pellet twice with sterile physiological saline to remove residual media components. Resuspend the concentrated cells in a glycerol-phosphate buffer solution (100-400 mM glycerol, 50 mM phosphate buffer, pH 6.0) to a final density of approximately 1.6 × 10^10 CFU/mL [2]. Incubate this suspension with gentle agitation at 30°C for 45-120 minutes to allow this compound production. Terminate the reaction by removing cells through centrifugation at 10,000 × g for 10 minutes at 4°C. Filter-sterilize the supernatant containing this compound using 0.22 μm membranes and aliquot for immediate use or storage at -20°C to maintain stability.
Quantification of this compound as 3-hydroxypropionaldehyde can be performed using several analytical methods. The colorimetric method based on reaction with tryptophan and acidification represents a straightforward approach suitable for routine analysis, though high-performance liquid chromatography (HPLC) with UV detection provides greater specificity and accuracy. For precise quantification, ion chromatography with pulsed amperometric detection (IC-PAD) offers excellent sensitivity but requires specialized equipment [2]. When establishing production protocols, include appropriate controls to verify that antimicrobial activity originates from this compound rather than other metabolites: include samples without glycerol to account for any antimicrobial activity from residual acids or other compounds produced by the bacteria, and samples with glycerol but without L. reuteri to confirm glycerol itself does not inhibit target organisms. For applications requiring high purity, additional purification steps such as ion exchange chromatography or reactive distillation may be incorporated, though these are typically unnecessary for most research applications.
Standardized antimicrobial susceptibility testing provides essential data for evaluating this compound efficacy against target microorganisms. Prepare serial two-fold dilutions of this compound in appropriate medium for the target microorganism, typically ranging from 0.5 to 16 mM based on preliminary range-finding experiments. Inoculate each dilution with approximately 10^6 CFU/mL of the target microorganism from mid-logarithmic phase cultures. Include growth controls (medium with inoculum but no this compound) and sterility controls (medium with this compound but no inoculum) on each plate. Incubate under optimal conditions for the target microorganism and record optical density at 600 nm at regular intervals over 24 hours. The minimum inhibitory concentration (MIC) represents the lowest concentration of this compound that completely prevents visible growth after 24 hours incubation [3] [6]. For time-kill assays, use this compound concentrations at 1×, 2×, and 4× the MIC and enumerate viable cells by serial dilution and plating at predetermined time points (0, 2, 4, 8, and 24 hours).
Specialized assays for specific applications may include anti-biofilm activity testing, spore germination inhibition, or combination studies with conventional antibiotics. When evaluating this compound's effect on bacterial spores, include a heat shock step (65°C for 30 minutes) to eliminate any vegetative cells before treatment. For combination studies with antibiotics like vancomycin or metronidazole, checkerboard microdilution assays can determine synergistic, additive, or antagonistic interactions [7]. In all antimicrobial testing, ensure proper pH control as this compound's efficacy can vary with pH, and include appropriate positive controls based on the target microorganism (e.g., nisin for Gram-positive bacteria, EDTA for Gram-negative bacteria). Recent research indicates that this compound induces oxidative stress in bacterial cells, so consider incorporating assays measuring reactive oxygen species production or glutathione depletion to provide mechanistic insights alongside efficacy data [6] [7].
The antimicrobial activity of this compound involves a complex mechanism primarily centered on inducing oxidative stress and disrupting cellular metabolic pathways. Systematic analysis using E. coli single-gene knockout libraries has identified that this compound causes metabolic vulnerabilities in pathways related to aromatic amino acid synthesis, sulfur metabolism, and glutathione metabolism [6]. The following diagram illustrates the primary antimicrobial mechanisms of this compound:
This multifaceted mechanism explains this compound's broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, yeasts, and some protozoa. The interaction with thiol groups appears particularly significant, as this compound reacts with essential thiol-containing enzymes and glutathione, disrupting redox homeostasis and cellular metabolism [6] [7]. Additionally, studies have demonstrated that this compound can cause DNA damage and loss of membrane integrity in susceptible organisms, further contributing to its antimicrobial efficacy [7]. The relative contribution of each mechanism may vary depending on the specific microorganism and environmental conditions, with Gram-negative bacteria generally showing greater sensitivity than Gram-positive organisms.
Systematic investigation of this compound's antimicrobial activity requires carefully designed experimental workflows that account for its unique properties and mechanisms of action. The following diagram outlines a comprehensive approach for evaluating this compound efficacy and mechanisms against bacterial pathogens:
This comprehensive workflow enables researchers to systematically evaluate this compound's antimicrobial properties from basic efficacy testing to detailed mechanistic studies. The initial stages focus on production quality control and standard susceptibility testing to establish baseline activity against target organisms. The mechanistic studies component employs various approaches, including reactive oxygen species detection using fluorescent probes like DCFH-DA, assessment of metabolic impacts through transcriptomic or metabolomic analyses, and genetic screening using resources such as the E. coli Keio knockout collection to identify sensitive and resistant mutants [6]. Applied studies then bridge basic research with potential applications, evaluating this compound's ability to disrupt biofilms—a significant challenge in clinical and industrial settings—and its potential for combination therapies with conventional antibiotics, which has shown promise against challenging pathogens like Clostridioides difficile [7].
Q: What is the maximum this compound concentration achievable using current production methods? A: The two-step production process currently achieves the highest yields, with reports of up to 235 mM this compound in glycerol-water solutions using optimized conditions (400 mM glycerol, 1.6 × 10^10 CFU/mL resting cells, 30°C incubation for 45 minutes). In situ production in food matrices like fermented milk products yields lower concentrations, approximately 34 mM, due to matrix effects and potential toxicity to production cells [3] [2].
Q: How can I prevent microbial contamination in this compound production? A: Pre-treatment of production media by heating to 82°C (180°F) for 2-3 minutes followed by cooling before inoculation can eliminate non-spore-forming contaminants. For spore-formers, consider using alternative prebiotic fiber sources if contamination persists. Strict aseptic technique during transfers and using closed-system bioreactors can further reduce contamination risks [4].
Q: What glycerol concentration maximizes this compound production? A: Optimal glycerol concentration appears strain-dependent, with most studies reporting 300-400 mM as optimal. However, some strains show inhibition at higher concentrations, so empirical testing is recommended. The glycerol-to-reuterin conversion ratio is approximately 1:1 under optimal conditions [2].
Q: How should this compound be stored to maintain stability? A: this compound solutions remain stable throughout refrigerated shelf life (28 days at 4°C). For long-term storage, aliquoting and freezing at -20°C is recommended. The compound maintains activity across a wide pH range and is resistant to proteolytic and lipolytic enzymes [3] [5].
Q: What is the typical MIC range for this compound against common pathogens? A: MIC values vary significantly by microorganism. Gram-negative bacteria like Escherichia coli can be inhibited by concentrations as low as 0.9 mM, while Gram-positive bacteria and fungi often require higher concentrations (8-10 mM). L. reuteri itself shows tolerance to approximately 8.5 mM, providing a competitive advantage [3] [6].
Q: Does this compound work against fungal contaminants? A: Yes, this compound demonstrates broad antifungal activity against species including Penicillium expansum, Aspergillus, and Fusarium. P. expansum can survive this compound concentrations up to 10 mM, significantly higher than the MIC for many bacterial pathogens [3] [8].
Q: Can this compound be combined with other antimicrobials? A: Research shows promising synergistic effects when this compound is combined with nisin, lactic acid, or the lactoperoxidase system against various foodborne pathogens. Additionally, sublethal this compound concentrations can enhance susceptibility of C. difficile to conventional antibiotics like vancomycin and metronidazole [7].
Q: How does this compound achieve selective antimicrobial activity? A: this compound appears to selectively target pathogens while sparing many beneficial bacteria, though the exact mechanism remains under investigation. This selectivity may relate to differential sensitivity to oxidative stress, variations in metabolic pathways, or differences in cellular repair mechanisms [6] [7].
Q: What analytical methods are recommended for this compound quantification? A: Colorimetric methods using tryptophan offer a straightforward approach, while HPLC provides greater specificity and accuracy. For precise quantification, ion chromatography with pulsed amperometric detection (IC-PAD) offers excellent sensitivity but requires specialized equipment [2].
Q: What is the molecular basis of this compound's antimicrobial mechanism? A: Current evidence indicates this compound induces oxidative stress by generating reactive oxygen species and depleting cellular glutathione reserves. Systematic genetic screens have identified vulnerabilities in aromatic amino acid synthesis, sulfur metabolism, and glutathione metabolism in sensitive bacteria [6] [7].
Q: How can I troubleshoot poor this compound production yields? A: First verify temperature control (optimal ~37°C), as excess heat rapidly inactivates L. reuteri. Ensure adequate starting cell density (>2 billion cells) and confirm glycerol concentration is optimal for your strain. Check for potential contamination, and consider adding bisulfite to reduce product inhibition during production [4] [2].
Reuterin demonstrates a wide range of inhibitory activity against various intestinal bacteria. The following table summarizes the minimal inhibitory concentration (MIC) data for representative commensals and pathogens, providing a direct comparison of their sensitivity [1].
Table 1: Minimal Inhibitory Concentration (MIC) of this compound Against Intestinal Bacteria
| Organism | Strain(s) | MIC (mM) | Category |
|---|---|---|---|
| Bacteroides vulgatus | DSM 1447 | < 1.9 | Commensal |
| Bacteroides thetaiotaomicron | DSM 2079 | 1.9 - 3.8 | Commensal |
| Bifidobacterium longum | DSM 20219 | 1.9 - 3.8 | Commensal |
| Bifidobacterium adolescentis | DSM 20083 | 3.8 - 7.5 | Commensal |
| Escherichia coli | DSM 5698 | 7.5 - 15.0 | Pathogen / Indicator |
| Bifidobacterium breve | DSM 20213 | 7.5 - 15.0 | Commensal |
| Lactobacillus casei | ATCC 334 | 15.0 - 40.0 | Commensal |
| Lactobacillus acidophilus | ATCC 4356 | 15.0 - 40.0 | Commensal |
| Clostridium clostridioforme | Not Specified | ~15 - 50 | Pathogen |
| Lactobacillus reuteri | DSM 20016 | 30.0 - 50.0 | Producer Commensal |
The data indicates that this compound is a potent, broad-spectrum antimicrobial agent. A key finding for its potential probiotic use is that the producer organism, Limosilactobacillus reuteri, is among the most resistant species, which may provide it with a competitive advantage in the gut environment [2] [1].
The antibacterial mechanisms of this compound are complex and involve disrupting the cellular redox balance.
Table 2: Key Experimental Findings on this compound's Antibacterial Mechanisms
| Mechanism | Experimental Findings | Key Genes/Pathways Implicated |
|---|---|---|
| Induction of Oxidative Stress | Systematic screening of E. coli Keio knockout library identified sensitive mutants in pathways handling oxidative stress [3]. | Glutathione metabolism; Sulfur metabolism; Synthesis of aromatic amino acids [3]. |
| Interaction with Thiol Groups | Early hypothesis proposed; however, no direct correlation found between bacterial intracellular thiol concentration and this compound sensitivity [2] [1]. | Low molecular weight thiols (e.g., Glutathione). Detoxification by these thiols is not a general resistance mechanism [2]. |
| Biofilm as a Resistance Factor | Deletion of biofilm-related genes in E. coli increased susceptibility, suggesting biofilm acts as a physical barrier [3]. | omrA, aaeR [3]. |
The following diagram synthesizes findings from multiple studies to illustrate this compound's multifaceted antimicrobial mechanism of action against bacterial cells [3] [4] [5].
For researchers aiming to replicate or build upon these findings, here are summaries of the key methodologies used in the cited studies.
1. Production and Purification of this compound
2. Determining Antimicrobial Activity (MIC/MBC)
3. Systematic Genetic Screening (Keio Collection)
The experimental data highlights several key points for drug development and microbiome research:
The table below summarizes the 3-HPA (this compound) production capabilities of different L. reuteri strains under the test conditions of 600 mM glycerol [1].
| Strain / Group | Host Origin / Description | 3-HPA Production (mM, mean ± value) | Genetic Basis (pdu-cob-cbi-hem genes) |
|---|---|---|---|
| Chicken Isolates (Group 1) | Chicken GIT | 330 ± 14 | Present |
| Chicken Isolates (Group 2) | Chicken GIT | 156 ± 11 | Present |
| Chicken Isolates (Exceptions) | Chicken GIT | Not detected | Absent (2 out of 25 strains) |
| Lineage VI Strains | Poultry/Human | High production likely | Identified as a common, but not universal, trait of this lineage |
The quantitative data in the table above was generated using the following methodology, which you can adapt for your own comparative studies [1].
The ability of a strain to produce this compound is not guaranteed and depends on specific genetic and physiological factors.
pdu-cob-cbi-hem gene cluster is crucial. This operon contains genes for glycerol utilization (pdu) and cobalamin (Vitamin B12) biosynthesis, which is a co-factor for the enzyme that converts glycerol to 3-HPA [1].The diagram below illustrates the genetic and metabolic pathway behind this compound production.
To build a more comprehensive comparison guide, you may find the following points helpful.
Understanding how these antimicrobials work at a cellular level is crucial for their application. The following diagram summarizes their primary mechanisms.
For a research-focused guide, specific experimental data and methodologies are essential. The table below summarizes key findings and the associated experimental conditions from recent studies.
| Antimicrobial | Experimental Context | Key Efficacy Result | Experimental Protocol Summary |
|---|---|---|---|
| This compound | Raw milk biopreservation at 37°C [1] | Extended shelf-life by 6 hours; most effective in triple combination (with nisin & pediocin) [1] | This compound produced from L. reuteri in glycerol; added to raw milk alone/in combination; microbial load & acidity monitored [1] |
| This compound | Activity in CMC-based hydrogels [2] | Preserved antimicrobial activity over 28 days of storage at room temperature [2] | Hydrogels (3% & 5% CMC) formulated with this compound; activity tested via antimicrobial assays during storage [2] |
| Nisin Z | Activity in polymer hydrogels [2] | ~7-log reduction in solution; retained activity in gel form (with some decline during storage) [2] | Incorporated into Chitosan (1.5%, 2.5%) and CMC (3%, 5%) hydrogels; stability and efficacy tested over 28 days [2] |
| Pediocin PA-1 | Activity in polymer hydrogels [2] | Active against Listeria in 1.5% & 2.5% chitosan hydrogels; activity lost in 3% & 5% CMC hydrogels [2] | Incorporated into different hydrogel matrices; activity against L. monocytogenes was matrix-dependent [2] |
When evaluating these antimicrobials for potential applications, consider the following insights from the research:
| Preservative | Type | Key Antimicrobial Activity | Example of Comparative Efficacy (Context) | Key Advantages | Reported Limitations |
|---|
| This compound | Natural, multi-component system | Broad-spectrum: Gram-positive & Gram-negative bacteria, yeasts, molds [1] [2]. | • Superior to calcium propionate against P. roqueforti in bread [3]. • Comparable to fludioxonil (fungicide) against strawberry pathogens [4]. | • Broad-spectrum activity [1] [2]. • Active in various food matrices (dairy, meat, produce) [1] [4]. • Activity at low concentrations (MICs as low as 7.5 mM) [1]. | • Toxicity concerns are still under investigation and debated [1] [5]. • Efficacy can be matrix-dependent [1]. | | Calcium Propionate | Chemical (Synthetic) | Primarily anti-fungal, anti-mold. | • Inferior to this compound in inhibiting F. culmorum in bread [3]. | • Low cost, widely used and understood. | • Narrow spectrum (mainly fungi) [6]. • Can be resisted by some mold species [6]. | | Fludioxonil | Chemical (Synthetic Fungicide) | Anti-fungal. | • Similar efficacy to this compound (50 mM) in reducing spore counts on strawberries [4]. | • High efficacy at low concentrations. | • Chemical origin, subject to maximum residue limits (MRLs) [4]. | | Nisin | Natural (Bacteriocin) | Primarily Gram-positive bacteria. | • Often used in combination with this compound for synergistic effects (e.g., in dairy) [7]. | • GRAS status [7]. | • Narrow antimicrobial spectrum [1]. |
The comparative data in the table comes from specific experimental setups. Here are the methodologies from key studies that directly compared this compound to chemical preservatives.
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.
These experiments assess performance in real food systems, where complexity can impact preservative efficacy.
The experimental workflow for these food model tests can be summarized as follows:
A key difference between this compound and many chemical preservatives lies in their mechanism of action, which contributes to this compound's broad-spectrum activity.
This compound's Multi-Faceted Attack: The this compound system is a complex mixture, and its primary antimicrobial mechanism is believed to involve induction of oxidative stress in microbial cells [3]. A key action is the reactivity with thiol groups in enzymes and other cellular proteins, which disrupts essential metabolic functions and can lead to cell death [3]. Some research also suggests a rapid conversion to acrolein, a highly reactive compound that contributes significantly to its antimicrobial power [3]. This multi-target mechanism makes it difficult for microbes to develop resistance.
Common Chemical Preservatives: These often have more specific, single-target mechanisms.
The following diagram illustrates the proposed mechanism of this compound:
For professionals considering this compound in product development, several factors require attention:
The table below summarizes the core genes and genomic features of the pdu cluster in reuterin-producing L. reuteri strains.
| Feature / Component | Description & Function |
|---|---|
| Core Operon | The cluster is often part of a larger genomic island containing pdu (glycerol/propanediol utilization), cbi (cobalamin biosynthesis), cob (cobalamin salvage), and hem (heme biosynthesis) genes [1] [2]. |
| Key Enzyme | Glycerol/diol dehydratase, encoded by pduCDE, catalyzes the conversion of glycerol to 3-HPA (this compound) [2]. |
| Essential Cofactor | Cobalamin (Vitamin B12), biosynthesized by proteins encoded in the cbi-cob region, is a necessary co-factor for the PduCDE enzyme [1] [2]. |
| Genomic Context | The entire pdu-cbi-cob-hem island has a lower GC content than the rest of the genome, indicating it was likely acquired via horizontal gene transfer from an anomalous source [1]. |
| Host Lineage Association | The pdu-cbi-cob-hem cluster is a lineage-specific trait, frequently found in and characteristic of poultry/human lineage VI strains [2] [3]. |
The pdu cluster is not universally present in all L. reuteri strains. Its distribution is a key factor in the phylogenetic separation and host adaptation of this species [3].
pdu-cbi-cob-hem gene island, which is considered a defining trait [2]. This genomic capability allows these strains to produce high levels of this compound, which is ecologically advantageous in the chicken gastrointestinal tract [2].This phylogenetic differentiation suggests that the acquisition of the pdu cluster was a key evolutionary event that enabled specific L. reuteri lineages to thrive in particular host environments by utilizing glycerol and producing antimicrobial this compound [1] [2] [3].
This protocol outlines the steps for identifying and comparing the pdu cluster across different L. reuteri strains [1] [2].
pdu-cob-cbi-hem cluster) is indicative of a horizontally acquired genomic island [1].The following diagram illustrates the bioinformatics workflow for this analysis:
This protocol describes how to experimentally validate this compound production by strains possessing the pdu cluster [4].
The ability to produce this compound, conferred by the pdu cluster, has significant functional implications that can be harnessed.
pdu cluster can be used in food systems. For example, in white cheese production, adding L. reuteri E81 (which possesses the gene island) along with glycerol led to in situ this compound production, which significantly reduced E. coli counts from 6.4 log CFU/g to undetectable levels during 30 days of storage [6].For researchers and scientists in drug development, the following points are critical:
pdu-cbi-cob-hem operon [2].pdu cluster is a reliable genetic marker for the potential to produce this compound. However, the actual production level must be phenotypically confirmed, as it depends on factors like glycerol concentration and initial biomass [4].ermB for erythromycin, tetW for tetracycline). These profiles should be thoroughly characterized [2].
| Mechanism of Action | Key Experimental Findings & Gene Expression Evidence | Relevant Pathogens/Cell Models |
|---|
| Induction of Oxidative Stress | • Gene Expression: Activates the OxyR regulon. oxyR mutants show increased sensitivity [1]. • Systematic Screening: Sensitive mutants identified in pathways for aromatic amino acid synthesis, sulfur metabolism, and glutathione metabolism [2]. • ROS Detection: Increases intracellular reactive oxygen species (ROS) levels [3] [2]. | E. coli, Clostridium difficile [1] [2] | | Interaction with Thiol Groups | • Biochemical Assay: Directly modifies thiol groups in proteins and small molecules [1]. • Phenotypic Rescue: Exogenous cysteine suppresses antimicrobial activity [1]. | E. coli, Clostridium difficile [1] | | Broad Metabolic Disruption | • Systematic Analysis: Gene deletions affecting biofilm formation (omrA, aaeR) increase resistance, suggesting biofilm acts as a physical barrier [2]. | E. coli (Keio collection) [2] | | Immunomodulation & Cytoprotection | • Gene Expression in Macrophages: Attenuates LPS-induced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α); upregulates Nrf2/HO-1 pathway [3]. • Anti-inflammatory Effect: Downregulates TLR4/MyD88/TRAF6 and blocks NF-κB/MAPKs signaling [3]. • Trained Immunity: In macrophages, induces metabolic reprogramming stabilizing HIF-1α via the AHR-ROS axis [4]. | Chicken HD11 macrophages, Mouse melanoma models [3] [4] |
The following diagram synthesizes findings from multiple studies to show reuterin's multifaceted mechanisms in bacterial and mammalian cells:
For researchers looking to validate these mechanisms, here are the core methodologies from key studies.
| Experiment Objective | Key Protocol Details | Readouts / Assays |
|---|
| Systematic Genetic Screening (E. coli) [2] | • Strain Library: E. coli Keio single-gene knockout collection (~3,900 mutants). • Treatment: Sublethal this compound concentration (0.5x MIC). • Analysis: High-throughput growth measurement using maximum growth rate (MGR). | • Identification of sensitive/resistant mutants. • GO and KEGG enrichment analysis of candidate genes. | | Oxidative Stress Gene Expression (E. coli) [1] | • Strains: Wild-type vs. ΔoxyR mutant. • Treatment: Sublethal this compound levels. • Method: DNA microarrays to define the OxyR regulon response. | • Microarray data showing gene expression overlap with oxidative stress response. • Growth curves comparing mutant vs. wild-type sensitivity. | | Anti-inflammatory & Antioxidant Effect (Macrophages) [3] | • Cell Model: Chicken HD11 macrophage cell line. • Treatment: Pre-incubation or co-incubation with this compound (safe dose <250µM), then LPS challenge. • Methods: qPCR, Western Blot, ROS/NOS detection assays. | • Cytokine mRNA levels (IL-1β, IL-6, TNF-α). • Protein levels of TLR4/MyD88/TRAF6, NF-κB pathway, Nrf2/HO-1. • ROS/NO production. | | Trained Immunity Induction (Macrophages) [4] | • Cell Model: Bone marrow-derived macrophages. • Protocol: Initial "training" with this compound, followed by washout and rest period, then re-stimulation. • Analysis: Metabolomics (GC-MS, LC-MS), Seahorse assay, HIF-1α stabilization assays. | • Enhanced cytokine production upon re-stimulation. • Metabolic shifts (glycolysis, OXPHOS). • Epigenetic modifications (H3K27ac). |
It is crucial to note that this compound's effect is highly context-dependent. While it induces oxidative stress and death in pathogens, it can paradoxically attenuate excessive oxidative stress and inflammation in mammalian host cells [3]. This dual nature is key to its potential therapeutic applications.
This compound is a multi-component system produced by Limosilactobacillus reuteri during the anaerobic metabolism of glycerol. Its active components primarily include 3-hydroxypropionaldehyde (3-HPA), its dimer, hydrate, and acrolein, with acrolein identified as a key antimicrobial agent [1] [2].
The following table summarizes its broad-spectrum activity. Minimal Inhibitory Concentrations (MICs) are often reported in mM of 3-HPA or acrolein, highlighting its potency.
| Target Microorganism | Reported MIC (in vitro) | Primary Matrix of Testing | Key Findings |
|---|---|---|---|
| Campylobacter jejuni & C. coli | 1.5 - 3.0 µM (acrolein) [1] | Liquid broth (CAMHB) [1] | Highly sensitive; effective in co-culture models with glycerol [1]. |
| Escherichia coli | 1.15 mM (3-HPA) [3] | Liquid broth [3] | Sensitivity linked to oxidative stress and glutathione metabolism [3]. |
| Listeria monocytogenes | 10.0 AU/mL [4] | Liquid broth (Muller-Hinton) [4] | Encapsulated this compound showed enhanced long-term efficacy [4]. |
| Staphylococcus aureus | 4.0 AU/mL [4] | Liquid broth (Muller-Hinton) [4] | Activity confirmed in vitro [4]. |
| Salmonella typhi | 2.0 AU/mL [4] | Liquid broth (Muller-Hinton) [4] | Activity confirmed in vitro [4]. |
| Yeasts and Molds | 0.15–0.98 mM (3-HPA) [2] | Aqueous solution [2] | Broad-spectrum activity includes fungi [2]. |
The antimicrobial mechanism is multifaceted, primarily involving:
To evaluate this compound's efficacy, standardized protocols for production and testing are essential.
This is the most common method for producing crude this compound supernatant [6] [2].
The broth microdilution assay is a standard for in vitro efficacy testing [1] [4].
This workflow visualizes the process of producing this compound and testing its efficacy:
This compound's performance in food systems is more complex than in vitro due to interactions with food components. The following table compares its efficacy across different matrices.
| Food Matrix | Application Details | Antimicrobial Efficacy vs. In Vitro | Key Challenges & Considerations |
|---|---|---|---|
| White Cheese [7] | In situ production by L. reuteri E81 with added glycerol. | Reduced E. coli counts from 6.4 log CFU/g to undetectable levels over 30 days. | Negative impact on starter cultures; inhibited S. thermophilus and L. reuteri itself, requiring process optimization [7]. |
| Minimally-Processed Lettuce [2] | Wash treatment with this compound solutions (varying acrolein conc.). | This compound with high acrolein (>12 mM) reduced Enterobacteriaceae by 2.1-2.8 log CFU/g and yeasts/molds by 1.3-2.0 log CFU/g. | Food quality impact; acrolein caused significant, dose-dependent leaf discoloration, creating a trade-off between safety and visual quality [2]. |
| Hydrogel Sanitizers [8] | Incorporated into chitosan- or CMC-based hydrogels for surface sanitation. | Maintained activity in CMC-based hydrogels over 28 days at room temperature. | Diffusion barriers in gel matrices can reduce immediate efficacy compared to solution forms; requires longer contact times [8]. |
Research points to several strategies to overcome the limitations of this compound in complex applications:
Irritant